molecular formula C9H11BO3 B1343910 (4-Formyl-2,3-dimethylphenyl)boronic acid CAS No. 643093-74-7

(4-Formyl-2,3-dimethylphenyl)boronic acid

Cat. No.: B1343910
CAS No.: 643093-74-7
M. Wt: 177.99 g/mol
InChI Key: VWKSRDYVNJKHOI-UHFFFAOYSA-N
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Description

(4-Formyl-2,3-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-formyl-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKSRDYVNJKHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mass Spectrometry Characterization of (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Analytical & Medicinal Chemists

Part 1: Executive Summary & Chemical Profile

(4-Formyl-2,3-dimethylphenyl)boronic acid is a bifunctional building block frequently utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its dual functionality—an electrophilic aldehyde and a nucleophilic boronic acid—presents unique challenges in mass spectrometry (MS).

The primary analytical hurdle is the compound's propensity for dehydration-driven trimerization to form boroxines (cyclic anhydrides) in the ion source or during storage. This guide provides a validated workflow to distinguish the monomeric species from artifacts and accurately characterize the molecule using Electrospray Ionization (ESI).

Chemical Identity Table[1]
PropertyValue
IUPAC Name This compound
CAS Number 643093-74-7
Formula

Molecular Weight (Avg) 177.99 g/mol
Monoisotopic Mass (

)
178.0801 Da
Monoisotopic Mass (

)
177.0837 Da
Key Functional Groups Boronic Acid (

), Aldehyde (

), Methyl (

)

Part 2: Instrumentation & Ionization Strategy[2]

Ionization Mode Selection: ESI Negative vs. Positive

While many organic molecules are analyzed in positive mode (


), aryl boronic acids are Lewis acids. They possess an empty p-orbital on the boron atom, making them electron-deficient.
  • Recommended Mode: ESI Negative (

    
    ) 
    
    • Mechanism: Formation of the boronate anion

      
       or adducts with Lewis bases (e.g., 
      
      
      
      ).
    • Sensitivity: High. The acidic protons on the hydroxyl groups are easily removed.

    • Target Ion (

      
      ): 
      
      
      
      177.07 (
      
      
      ).
  • Alternative Mode: ESI Positive (

    
    ) 
    
    • Mechanism: Protonation of the carbonyl oxygen (aldehyde).

    • Challenge: The boronic acid group is prone to dehydration in positive mode, leading to complex spectra dominated by boroxine clusters (

      
      ).
      
    • Use Case: Only if monitoring aldehyde derivatization (e.g., hydrazine formation).

The "Boroxine Artifact" Phenomenon

Boronic acids exist in equilibrium with their dehydrated trimeric form (boroxine). In the gas phase or high-concentration solutions, this equilibrium shifts toward the trimer.

  • Monomer:

    
     (MW 178)
    
  • Boroxine (Trimer):

    
     (MW ~480)
    
  • Observation: If you see a dominant peak at

    
     ~481 in positive mode, your sample has trimerized in the source. This is often an artifact of high source temperature or concentration, not necessarily sample impurity.
    

Part 3: Experimental Protocol (Self-Validating)

Reagents & Solvents[2][3]
  • Solvent A: Water (LC-MS grade) + 10mM Ammonium Acetate (pH neutral).

  • Solvent B: Acetonitrile (LC-MS grade).

  • Avoid: Methanol. Boronic acids rapidly form methyl esters (

    
    ) in methanol, confusing the mass assignment.
    
Step-by-Step Workflow
  • Stock Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile (not Methanol). Sonicate for 30 seconds.

  • Dilution: Dilute to 10 µg/mL using 50:50 Acetonitrile:Water (with 10mM Ammonium Acetate).

    • Note: Ammonium acetate promotes the formation of stable adducts in negative mode.

  • Direct Infusion (ESI-): Infuse at 5-10 µL/min.

    • Source Temp: Keep low (< 250°C) to minimize thermal dehydration.

    • Voltage: -3.5 kV (Negative Mode).

Expected Spectral Features (ESI Negative)
m/z (approx)Ion IdentityDescription
177.1

Primary Quantitation Ion. Deprotonated monomer.
223.1

Formate adduct (if formic acid/formate is present).
337.2

Dimer formed via condensation in source.
176.1

Isotope peak. Intensity ~25% of the 177 peak.

Part 4: Fragmentation & MS/MS Analysis[4][5]

Structural confirmation requires identifying characteristic neutral losses. The presence of the aldehyde and boronic acid groups creates a specific fragmentation fingerprint.

Fragmentation Pathway (CID)

Upon collision-induced dissociation (CID) of the precursor


 (

177):
  • Loss of Water (

    
     Da):  Formation of the boroxine precursor or cyclic boronate.
    
  • Loss of

    
     (
    
    
    
    Da):
    Characteristic of the formyl (aldehyde) group.
    • 
       (or 
      
      
      
      )
  • Deboronation (

    
     Da):  Loss of the 
    
    
    
    group, leaving the phenyl anion.
    • 
       (Dimethylbenzaldehyde anion equivalent)
      
Visualization of Fragmentation Logic

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 177 LossH2O Dehydration [M-H-H₂O]⁻ m/z 159 Precursor->LossH2O - H₂O (18 Da) LossCO Decarbonylation [M-H-CO]⁻ m/z 149 Precursor->LossCO - CO (28 Da) Deboronation Deboronation [M-H-BO₂H]⁻ m/z 133 Precursor->Deboronation - BO₂H (45 Da) LossBoth Combined Loss m/z 131 LossH2O->LossBoth - CO LossCO->LossBoth - H₂O

Figure 1: Proposed MS/MS fragmentation pathway for this compound in ESI negative mode.

Part 5: Analytical Workflow Diagram

To ensure reproducibility and avoid common artifacts (like methanolysis), follow this strict decision tree.

Workflow Start Sample: (4-Formyl-2,3-dimethylphenyl) boronic acid Solvent Solvent Choice Start->Solvent MeOH Methanol Solvent->MeOH High Risk ACN Acetonitrile/H2O Solvent->ACN Recommended Artifact Artifact: Methyl Boronates (Avoid) MeOH->Artifact Ionization Ionization: ESI (-) ACN->Ionization Spectra Spectrum: [M-H]⁻ m/z 177 Ionization->Spectra Trimer Check: m/z > 400? (Boroxine Artifact) Spectra->Trimer Trimer->Ionization Yes (Lower Temp/Conc) Valid Valid Data Trimer->Valid No

Figure 2: Analytical workflow emphasizing solvent selection to prevent esterification artifacts.

Part 6: References

  • Remsburg, J. L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal. [Link]

  • Larkin, J. D., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

  • PubChem. (2025).[1][2] Compound Summary: 4-Formylphenylboronic acid.[1][3][4][5] National Library of Medicine. [Link]

  • Wickremsinhe, E. R., et al. (2014). Boron artifacts in mass spectrometry originating from glass bottles. Rapid Communications in Mass Spectrometry. [Link]

Sources

Technical Guide: Solubility & Handling of (4-Formyl-2,3-dimethylphenyl)boronic acid

[1][2]

Executive Summary

(4-Formyl-2,3-dimethylphenyl)boronic acid (CAS: 643093-74-7 ) is a specialized arylboronic acid intermediate critical for Suzuki-Miyaura cross-coupling reactions in drug discovery.[1][2] Its dual functionality—an electrophilic aldehyde and a nucleophilic boronic acid—presents unique solubility challenges.[1][2][3] While the boronic acid moiety drives polarity, the 2,3-dimethyl substitution pattern increases lipophilicity and steric bulk compared to its non-methylated analogs.[2]

This guide provides a definitive solubility profile, validated dissolution protocols, and stability management strategies to ensure experimental reproducibility.

Physicochemical Identity

  • Chemical Name: this compound[1][2][4]

  • CAS Number: 643093-74-7[1][2][4]

  • Molecular Formula: C9H11BO3[3][4][5][6]

  • Molecular Weight: 177.99 g/mol [3][5]

  • Structural Features:

    • Boronic Acid (-B(OH)₂): H-bond donor/acceptor; prone to reversible dehydration (boroxine formation).[1][2][3]

    • Formyl Group (-CHO): Electrophilic; susceptible to oxidation.[1][2][3]

    • 2,3-Dimethyl Group: Increases lipophilicity (LogP) and introduces ortho-steric strain.[1][2][3]

Solubility Profile & Matrix

The solubility of arylboronic acids is governed by the competition between the crystal lattice energy (driven by intermolecular hydrogen bonding of -B(OH)₂ dimers) and the solvation energy.[1][2][3]

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingComments
Dipolar Aprotic DMSO Excellent (>100 mg/mL)Preferred. Disrupts boronic acid dimers effectively.[1][2]
Dipolar Aprotic DMF Excellent (>100 mg/mL)Suitable alternative; easier to remove than DMSO.[3]
Alcohols Methanol High Reacts to form methyl boronate esters (reversible).[3]
Alcohols Ethanol High Good for recrystallization; less reactive than MeOH.
Ethers THF Moderate-High Good solubility; ensure anhydrous to prevent hydrolysis issues.[1][2]
Chlorinated DCM / Chloroform Low-Moderate Often requires small % of MeOH to dissolve fully.[1][2]
Hydrocarbons Hexanes / Pentane Insoluble Used as anti-solvents for precipitation.
Aqueous Water (Neutral) Low (<5 mg/mL)Poor solubility due to lipophilic methyl groups.[3]
Aqueous Water (Basic) High Soluble as the boronate anion (pH > 9).[3]
Mechanistic Visualization: Solvation Logic

The following diagram illustrates the interaction between the solvent and the boronic acid species, highlighting the transition from solid dimer to solvated monomer.

SolvationMechanismcluster_solidSolid Statecluster_solventSolvent Interactioncluster_solutionDissolved StateSolidBoronic Acid Dimer(H-Bond Network)SolvatedSolvated MonomerSolid->Solvated H-Bond DisruptionEsterBoronate Ester(Reversible)Solid->Ester In AlcoholDMSODMSO / DMF(Dipolar Aprotic)DMSO->Solvated High Solvation EnergyAlcoholMeOH / EtOH(Protic)Alcohol->Ester Esterification

Caption: Mechanism of dissolution.[1][2][3] Dipolar aprotic solvents disrupt the solid-state dimer network, while alcohols can form reversible esters.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable stock solution for biological assays or reaction screening.

  • Weighing: Accurately weigh 17.8 mg of this compound into a 1.5 mL microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex for 30–60 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes.[2][3] The 2,3-dimethyl steric bulk may slow down solvation kinetics compared to unsubstituted analogs.[1][2]

  • Verification: Inspect visually against a dark background.[1][2][3] The solution must be completely clear and colorless to pale yellow.[1][2][3]

  • Storage: Aliquot into small volumes to minimize freeze-thaw cycles. Store at -20°C.

Protocol B: Suzuki-Miyaura Coupling Solvent System

Context: The 2,3-dimethyl substitution creates steric hindrance near the boron center, potentially slowing transmetallation.[1][2] A solvent system that ensures high solubility of both the boronic acid and the base is critical.[1][2][3]

Recommended System: 1,4-Dioxane / Water (4:1 v/v) [1][2][3]

  • Rationale: Dioxane solubilizes the organic boronic acid and aryl halide; water solubilizes the inorganic base (K₂CO₃ or K₃PO₄).[2][3]

  • Procedure:

    • Dissolve the aryl halide (1.0 equiv) and boronic acid (1.2–1.5 equiv) in Dioxane.

    • Add the catalyst (e.g., Pd(dppf)Cl₂).[1][2][3]

    • Add the aqueous base solution (degassed).[1][2][3]

    • Heat to 80–100°C.

    • Note: If the boronic acid precipitates upon adding the aqueous base, increase the ratio of Dioxane or switch to DMF/Water .[2][3]

Workflow: Handling & Stability Check

Boronic acids can dehydrate to form boroxines (anhydrides) during storage, which alters the effective molecular weight.[2][3]

StabilityWorkflowStartStart: Solid SampleCheckVisual Inspection:Is it a free-flowing powder?Start->CheckGoodProceed to WeighingCheck->GoodYesBadSticky/Gummy?(Boroxine/Hydration Mix)Check->BadNoDissolveDissolve in DMSO-d6for 1H NMRGood->DissolveAction1Recrystallize:Dissolve in min. hot EtOAc,precipitate with HexaneBad->Action1Action2Vacuum Dry:Remove water to driveto Boroxine (if desired)Bad->Action2Action1->DissolveNMRCheck Purity:Confirm Aldehyde (-CHO) peakConfirm Boronic acid integrityDissolve->NMR

Caption: Decision tree for assessing sample quality before use. Boroxine formation is common and reversible in aqueous basic conditions.[2][3]

Stability & Reactivity Considerations

Boroxine Equilibrium

In dry organic solvents (or solid state), this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).[1][2][3]

  • Impact: This does not usually affect Suzuki couplings, as the base and water in the reaction hydrolyze the boroxine back to the active boronic acid species.[2][3]

  • Calculation: When calculating stoichiometry for precise applications, assume the monomer MW (177.[2][3]99) unless the CoA explicitly states the material is the anhydride.[2][3]

Oxidation of Formyl Group

The aldehyde (-CHO) at the 4-position is susceptible to air oxidation to the carboxylic acid (-COOH).[1][2][3]

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Detection: 1H NMR will show a shift of the aldehyde proton (typically ~10 ppm) or the appearance of a broad carboxylic acid peak (~12 ppm).[1][2][3]

Protodeboronation

While the formyl group is electron-withdrawing (stabilizing the C-B bond), the ortho-methyl groups can induce steric strain that might accelerate protodeboronation under harsh conditions (high temperature + strong base).[1][2][3]

  • Mitigation: Use milder bases (K₃PO₄ instead of Na₂CO₃) or lower temperatures if yield is low.[1][2][3]

References

  • BLDpharm. this compound Product Page (CAS 643093-74-7).[1][2][3] Retrieved from [1][2][3]

  • Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][7] Chemical Reviews, 95(7), 2457-2483.[2][3] (General solubility and mechanism principles).

  • Hall, D. G. (Ed.).[1][2][3] (2011).[1][2][3][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Wiley-VCH.[1][2] (Source for boroxine equilibrium and solvation thermodynamics).

  • Santini, R., et al. (2013).[2][3] A guide to solvent selection for the Suzuki-Miyaura reaction. Organic Process Research & Development.[1][2][3][7] (Basis for Dioxane/Water recommendation).

An In-depth Technical Guide to the Reactivity of the Formyl Group in (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(4-Formyl-2,3-dimethylphenyl)boronic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety on a sterically hindered phenyl ring, allows for sequential, chemoselective transformations. This guide provides an in-depth technical analysis of the reactivity of the formyl group. We will explore its participation in key organic reactions, including oxidation, reduction, and reductive amination, while considering the electronic and steric influence of the adjacent dimethyl and boronic acid substituents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and strategic guidance for leveraging this molecule's synthetic potential.

Introduction: A Bifunctional Linchpin in Modern Synthesis

The strategic value of this compound lies in its dual functionality. The boronic acid group is a cornerstone of modern synthetic chemistry, primarily enabling carbon-carbon and carbon-heteroatom bond formation through palladium- or copper-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings.[1][2] Simultaneously, the formyl group serves as a versatile handle for a host of classical carbonyl transformations. This combination allows for the construction of complex molecular architectures where one functional group can be used as an anchor for coupling reactions, while the other is elaborated into diverse pharmacophores or material components. Compounds like 4-formylphenylboronic acid are pivotal intermediates in the synthesis of significant pharmaceuticals, underscoring the importance of understanding their chemistry.[3] This guide focuses specifically on the reactivity of the formyl group, providing the foundational knowledge required to selectively manipulate this site while preserving the synthetically valuable boronic acid.

Molecular Properties and Electronic Profile

A thorough understanding of the molecule's inherent properties is critical for predicting its reactivity and designing effective synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1072946-44-0
Molecular Formula C₉H₁₁BO₃
Molecular Weight 177.99 g/mol
Appearance White to off-white crystalline powder
Melting Point >250 °C
Solubility Soluble in methanol, DMSO, THF; sparingly soluble in water

The reactivity of the formyl group is modulated by the electronic and steric environment of the substituted phenyl ring.

  • Electronic Effects: The formyl group and the boronic acid group are both electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is counterbalanced slightly by the electron-donating nature of the two methyl groups.

  • Steric Effects: The two methyl groups at the 2- and 3-positions provide significant steric hindrance around the formyl group. This can influence the rate and feasibility of reactions involving bulky nucleophiles or reagents.

Core Reactivity of the Formyl Group: Pathways and Protocols

The electrophilic carbon of the formyl group is a prime target for a variety of transformations. Below, we detail the most synthetically useful reactions, complete with mechanistic insights and actionable protocols.

Reduction to a Hydroxymethyl Group

The selective reduction of the aldehyde to a primary alcohol is a fundamental transformation. The key challenge is to employ a reducing agent mild enough to avoid affecting the boronic acid moiety.

Causality of Experimental Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild hydride donor that readily reduces aldehydes and ketones but is generally unreactive towards the boronic acid group under standard conditions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: Selective Reduction

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction exotherm.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~6-7 to destroy excess NaBH₄.

  • Work-up & Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification & Validation: The crude product, (4-(hydroxymethyl)-2,3-dimethylphenyl)boronic acid, can be purified by column chromatography on silica gel. The structure should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Oxidation to a Carboxylic Acid

Oxidizing the formyl group to a carboxylic acid introduces a new functional handle for amide couplings or other derivatizations. However, care must be taken as boronic acids themselves can be susceptible to oxidation under harsh conditions.[4]

Causality of Experimental Choice: A buffered solution of sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene is an effective system for this oxidation (the Pinnick oxidation). This method is known for its high chemoselectivity for aldehydes and proceeds under mild conditions that are less likely to cause oxidative deboronation compared to stronger oxidants like potassium permanganate.

Experimental Protocol: Chemoselective Oxidation

  • Dissolution: Suspend this compound (1.0 eq) in a mixture of tert-butanol and water (4:1).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.2 eq) in water.

  • Addition: Add the NaH₂PO₄ solution to the reaction mixture, followed by 2-methyl-2-butene (4.0 eq).

  • Oxidant Addition: Slowly add a solution of sodium chlorite (NaClO₂, 1.5 eq, 80% purity) in water, ensuring the internal temperature remains below 25 °C.

  • Reaction Monitoring: Stir vigorously at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

  • Work-up & Isolation: Once complete, cool the mixture to 0 °C and carefully adjust the pH to ~3-4 with 1 M HCl. Extract the product with ethyl acetate (3x).

  • Purification & Validation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting (4-carboxy-2,3-dimethylphenyl)boronic acid can be purified by recrystallization or silica gel chromatography. Validate the structure by NMR and mass spectrometry.

Reductive Amination for Amine Synthesis

Reductive amination is arguably one of the most powerful methods for synthesizing secondary and tertiary amines, which are prevalent motifs in pharmaceuticals.[5] This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ.[6]

Causality of Experimental Choice: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an exceptionally mild and selective reducing agent ideal for reductive amination.[7] It is less reactive than NaBH₃CN (avoiding toxic cyanide byproducts) and is particularly effective at reducing the protonated iminium intermediate, which forms more readily under the slightly acidic conditions often used. Dichloroethane (DCE) is a common solvent as it is generally inert and solubilizes a wide range of substrates.[7]

Experimental Protocol: Direct Reductive Amination

  • Initial Mixing: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Acid Catalyst (Optional): For less reactive amines or ketones, a small amount of acetic acid (0.1-0.2 eq) can be added to catalyze imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by LC-MS.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up & Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2x). Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Validation: The crude amine product can be purified via silica gel chromatography. For basic amine products, an amine-scavenging resin or a basic workup (e.g., SCX cartridge) can be highly effective for purification. Final structure confirmation is achieved through NMR and mass spectrometry.

Visualization of Reductive Amination Workflow The following diagram illustrates the logical flow of the reductive amination process.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification A Dissolve Boronic Acid and Amine in DCE B Add STAB (Sodium Triacetoxyborohydride) A->B Imine formation C Stir at Room Temperature (12-24h) B->C In-situ reduction D Monitor by LC-MS C->D E Quench with NaHCO₃ (aq) D->E Reaction complete F Extract with DCM E->F G Purify via Chromatography (Silica or SCX) F->G H Final Validated Product G->H

Caption: Workflow for one-pot reductive amination.

Chemoselectivity and Protecting Group Strategies

The primary challenge in synthesizing with bifunctional molecules is achieving chemoselectivity—reacting one functional group while leaving the other untouched.[8] While many reactions on the formyl group are inherently chemoselective, certain conditions, particularly those for Suzuki-Miyaura coupling, can be harsh enough to potentially interfere with the aldehyde.

In cases where a Suzuki coupling must be performed first, and the reaction conditions (e.g., high temperature, strong base) are incompatible with the free aldehyde, a protecting group strategy is essential.[9] The most common strategy is the formation of an acetal.

Causality of Experimental Choice: Ethylene glycol is an excellent choice for forming a cyclic acetal (a 1,3-dioxolane). This protecting group is robust and stable to the basic conditions of Suzuki coupling but can be readily removed under mild acidic conditions.

Experimental Protocol: Acetal Protection of the Formyl Group

  • Setup: Combine this compound (1.0 eq), ethylene glycol (2.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in toluene.

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically, driving the equilibrium towards acetal formation.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture and wash with saturated NaHCO₃ solution to remove the acid catalyst, then with brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the protected boronic acid, which can often be used in the next step without further purification.

The protected boronic acid is now ready for Suzuki coupling. After the coupling reaction, the formyl group can be regenerated by stirring the compound in a mixture of acetone and dilute aqueous acid (e.g., 1 M HCl) at room temperature.

Visualization of Synthetic Strategy This diagram outlines the decision-making process for employing a protecting group.

G cluster_formyl Formyl Group Chemistry cluster_boronic Boronic Acid Chemistry Start Starting Material: This compound Decision Desired First Reaction? Start->Decision Formyl_React Perform Reduction, Oxidation, or Reductive Amination Decision->Formyl_React On Formyl Group Protect Protect Formyl Group (e.g., Acetal Formation) Decision->Protect On Boronic Acid Formyl_Product Intermediate 1 Formyl_React->Formyl_Product Suzuki_After Perform Suzuki Coupling Formyl_Product->Suzuki_After Final_Product Final Target Molecule Suzuki_After->Final_Product Suzuki_First Perform Suzuki Coupling Protect->Suzuki_First Deprotect Deprotect Formyl Group Suzuki_First->Deprotect Intermediate_2 Intermediate 2 Deprotect->Intermediate_2 Intermediate_2->Final_Product Further chemistry

Caption: Strategic decision workflow for sequential reactions.

Conclusion

This compound is a powerful and versatile building block. The formyl group offers a rich landscape of chemical reactivity that is orthogonal to the cross-coupling capabilities of the boronic acid moiety. By carefully selecting reagents and conditions, researchers can selectively perform reductions, oxidations, and reductive aminations, opening pathways to a vast array of complex molecules. Furthermore, robust protecting group strategies provide an additional layer of synthetic control, enabling multi-step sequences that leverage the full potential of both functional groups. This guide provides the necessary technical foundation and practical protocols to empower scientists in drug discovery and materials development to effectively utilize this valuable synthetic intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers.
  • Benchchem. 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis.
  • TCI AMERICA. Suzuki-Miyaura Cross-Coupling Reaction.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Raines, R. T., & Liu, T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021113118.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
  • Liu, T., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Sigma-Aldrich. Application Note – Reductive Amination.
  • Myers, A. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • Singh, R., et al. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances.
  • Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube.

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The Strategic Utility of (4-Formyl-2,3-dimethylphenyl)boronic acid in Modern Organic Synthesis: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Formyl-2,3-dimethylphenyl)boronic acid represents a bespoke building block with significant, albeit largely untapped, potential in organic synthesis. The strategic placement of a formyl group for subsequent transformations, coupled with the steric and electronic influence of the vicinal dimethyl substituents, positions this reagent as a valuable tool for accessing complex, sterically hindered biaryl and heterocyclic scaffolds. This guide will provide a comprehensive overview of the prospective synthesis of this reagent, an analysis of its anticipated reactivity, and a detailed exploration of its potential applications in key synthetic transformations, including the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The insights provided herein are designed to empower researchers to leverage the unique structural attributes of this compound in the pursuit of novel molecular architectures, particularly within the realms of medicinal chemistry and materials science.

Introduction: The Architectural Advantage of Substituted Phenylboronic Acids

Phenylboronic acids are foundational reagents in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The ability to introduce a wide array of substituents onto the phenyl ring allows for the fine-tuning of steric and electronic properties, which in turn dictates the reactivity and ultimate utility of these building blocks.[2] The presence of a formyl group, as seen in congeners like 4-formylphenylboronic acid, introduces a versatile functional handle that can be readily transformed into a variety of other functionalities, such as amines, alcohols, and carboxylic acids, post-coupling.[3][4]

This compound, the focus of this guide, presents a particularly intriguing structural motif. The 2,3-dimethyl substitution pattern is anticipated to impart significant steric hindrance around the boronic acid moiety. While this may present challenges in terms of reactivity, it also offers unique opportunities for the synthesis of molecules with restricted bond rotation (atropisomers) and for probing the steric limits of cross-coupling reactions.[5] This guide will explore these aspects in detail, providing a forward-looking perspective on the synthetic utility of this specialized reagent.

Synthesis of this compound: A Proposed Route

While not widely commercially available, this compound can be synthesized through established methodologies for the preparation of arylboronic acids. A plausible and efficient synthetic pathway would commence with the commercially available 4-bromo-2,3-dimethylbenzaldehyde.

Proposed Synthetic Workflow

A 4-Bromo-2,3-dimethylbenzaldehyde B Protection of Aldehyde (e.g., Ethylene Glycol, p-TsOH) A->B C Protected Aldehyde B->C D Lithium-Halogen Exchange (e.g., n-BuLi or t-BuLi) C->D E Aryllithium Intermediate D->E F Borylation (e.g., Triisopropyl borate) E->F G Boronic Ester Intermediate F->G H Acidic Workup & Deprotection (e.g., HCl) G->H I This compound H->I

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Protection of the Aldehyde: To a solution of 4-bromo-2,3-dimethylbenzaldehyde (1.0 eq.) in toluene is added ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with saturated aqueous sodium bicarbonate, and the organic layer is dried and concentrated to yield the protected aldehyde.

  • Lithium-Halogen Exchange and Borylation: The protected aldehyde is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise, and the mixture is stirred for 1 hour. Triisopropyl borate (1.5 eq.) is then added, and the reaction is allowed to slowly warm to room temperature overnight.

  • Hydrolysis and Deprotection: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred vigorously for several hours to ensure complete hydrolysis of the boronic ester and deprotection of the aldehyde. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Organic Synthesis

The unique structural features of this compound open up a range of potential applications, particularly in the synthesis of complex and sterically demanding molecules.

Suzuki-Miyaura Cross-Coupling: Accessing Sterically Hindered Biaryls

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation.[6] The use of this compound in this reaction would enable the synthesis of biaryl compounds with significant steric bulk around the newly formed bond. This is particularly relevant in the synthesis of atropisomeric ligands for asymmetric catalysis and in medicinal chemistry for creating conformationally restricted analogues of bioactive compounds.[7]

Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)(X)Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation BoronicAcid (4-Formyl-2,3-dimethylphenyl)B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_Ar Ar-Pd(II)-Ar'Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Causality in Experimental Design:

The steric hindrance from the 2,3-dimethyl groups is expected to slow down the transmetalation step of the catalytic cycle.[8] To overcome this, the choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed in sterically demanding couplings as they promote the reductive elimination step and stabilize the active palladium(0) species.[9] The choice of base and solvent system will also be crucial for achieving optimal yields. A thorough screening of reaction conditions would be necessary to identify the ideal parameters for a given substrate.

Illustrative Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
  • To a reaction vial is added this compound (1.2 eq.), the desired aryl halide (1.0 eq.), a palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture (e.g., 1,4-dioxane/water) is added, and the reaction is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.

  • The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

ParameterRecommended Starting ConditionsRationale
Palladium Catalyst SPhos or XPhos based precatalystsBulky, electron-rich ligands facilitate reductive elimination of sterically hindered products.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are effective in promoting transmetalation.
Solvent Toluene, 1,4-Dioxane, or THF (often with water)Aprotic polar solvents are generally effective; the addition of water can enhance reaction rates.
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy of sterically hindered couplings.
Chan-Lam Coupling: Formation of Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds.[10] this compound can be envisioned as a substrate in this copper-catalyzed reaction to synthesize N-aryl and O-aryl derivatives of various amines, amides, and phenols. The resulting products, bearing the formylbenzaldehyde moiety, would be valuable intermediates in medicinal chemistry.[11]

Illustrative Protocol for a Chan-Lam N-Arylation
  • In a reaction flask, this compound (1.5 eq.), the amine or amide (1.0 eq.), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%) are combined.

  • A suitable solvent, such as dichloromethane or methanol, is added, followed by a ligand (e.g., pyridine or DMAP) if required.

  • The reaction is stirred at room temperature and open to the air (oxygen often acts as the oxidant).

  • Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite to remove the copper catalyst.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Downstream Transformations of the Formyl Group

A key advantage of using this compound is the synthetic versatility of the formyl group in the coupled products. This aldehyde functionality can be readily converted into a wide range of other chemical groups, allowing for rapid diversification of the molecular scaffold.

  • Reductive Amination: To introduce primary, secondary, or tertiary amines.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To yield the benzyl alcohol.

  • Wittig Reaction: To generate alkenes.

  • Grignard and Organolithium Addition: To produce secondary alcohols.

Conclusion and Future Outlook

This compound, while not a commonplace reagent, holds considerable promise as a specialized building block for the synthesis of sterically encumbered molecules. Its proposed synthesis is feasible using standard organic chemistry techniques. The true value of this reagent will be realized in its application to challenging Suzuki-Miyaura and Chan-Lam couplings, where the interplay of steric and electronic effects can be harnessed to construct novel chemical entities. The subsequent derivatization of the formyl group further enhances its synthetic potential. It is our hope that this prospective guide will stimulate further research into the synthesis and application of this and other uniquely substituted boronic acids, thereby expanding the toolbox of the synthetic organic chemist.

References

  • Curia Global. 4-Formylphenyl Boronic Acid (4-FPBA). [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Google Patents. Method for producing formylphenylboronic acids.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Google Patents. Process for preparing highly pure formylphenylboronic acids.
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ResearchGate. A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I. [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • Semantic Scholar. Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst. [Link]

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Wikipedia. 4-Formylphenylboronic acid. [Link]

  • ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • PubChem. 4-Formylphenylboronic Acid. [Link]

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Methodological & Application

Synthesis of biaryl compounds using (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Functionalized Biaryl Compounds Utilizing (4-Formyl-2,3-dimethylphenyl)boronic Acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Abstract: This document provides a comprehensive guide for the synthesis of complex biaryl compounds using this compound as a key structural building block. Biaryl motifs are fundamental to modern drug discovery and materials science, and their efficient construction is of paramount importance.[1][2][3] This guide details the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering a meticulously developed protocol tailored for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss critical parameters that ensure high-yield, reproducible outcomes.

Introduction: The Strategic Value of this compound in Biaryl Synthesis

Biaryl structures are privileged scaffolds found in numerous blockbuster pharmaceuticals, agrochemicals, and advanced organic materials.[1][4] Their synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura reaction stands out for its mild conditions, exceptional functional group tolerance, and the commercial availability of diverse boronic acid reagents.[5][6]

This compound is a particularly valuable reagent for several strategic reasons:

  • Steric Definition: The ortho- and meta-methyl groups provide a defined steric environment, influencing the dihedral angle of the resulting biaryl bond. This is critical in drug design for optimizing protein-ligand interactions.

  • Functional Handle: The para-formyl group serves as a versatile synthetic handle for subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, allowing for rapid library generation and late-stage functionalization.

  • Modulation of Electronic Properties: The combination of electron-donating methyl groups and the electron-withdrawing formyl group creates a unique electronic profile on the aromatic ring.

This application note provides a validated protocol for coupling this reagent with various aryl halides, enabling the efficient synthesis of novel and complex molecular architectures.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a square-planar Pd(II) complex. This is often the rate-determining step of the reaction.[7]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base is critical as it forms a boronate species (e.g., [Ar²-B(OH)₃]⁻), which enhances the nucleophilicity of the aryl group, facilitating its transfer to the electrophilic Pd(II) center.[9]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² (Di-organic Complex) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination Biaryl Ar¹-Ar² (Product) pdiib->Biaryl ArX Ar¹-X (Aryl Halide) ArX->pdiia ArBOH Ar²-B(OH)₂ + Base ArBOH->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Coupling Procedure

This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.

3.1. Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )StoichiometryAmount (mmol)Mass/Volume
This compound643093-74-7177.991.2 eq1.2213.6 mg
4-Bromoanisole104-92-7187.041.0 eq1.0187.0 mg
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.563 mol%0.0334.7 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.5 eq2.5345.5 mg
1,4-Dioxane123-91-188.11--8.0 mL
Deionized Water7732-18-518.02--2.0 mL

3.2. Instrumentation

  • Standard Schlenk line or glovebox for handling air-sensitive reagents.

  • Magnetic stirrer with heating capabilities.

  • Reaction vessel (e.g., 25 mL Schlenk flask).

  • Standard laboratory glassware for workup.

  • Rotary evaporator.

  • Silica gel for column chromatography.

3.3. Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Glassware setup 1. Reaction Setup Add solids (boronic acid, aryl halide, base, catalyst) to a dry flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with Nitrogen or Argon (3x). setup->inert solvent 3. Solvent Addition Add degassed 1,4-Dioxane and Water via syringe. inert->solvent reaction 4. Reaction Heat to 90 °C with vigorous stirring. Monitor by TLC. solvent->reaction workup 5. Workup & Extraction Cool, quench with water, and extract with Ethyl Acetate (3x). reaction->workup purify 6. Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End: Characterize Product (NMR, MS) purify->end

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (213.6 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), potassium carbonate (345.5 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with an inert gas for 20-30 minutes. Using syringes, add 1,4-dioxane (8.0 mL) followed by water (2.0 mL) to the reaction flask.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the limiting reagent (4-bromoanisole) is consumed (typically 4-12 hours).

  • Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Scientific Rationale and Troubleshooting
  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and widely used catalyst. For more challenging or sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to achieve higher yields.[10]

  • The Role of the Base: Potassium carbonate is a cost-effective and generally effective base. For less reactive aryl chlorides or substrates prone to side reactions, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.[11] The base is crucial for the formation of the reactive boronate species.[9]

  • Solvent System: The dioxane/water solvent system is effective for solubilizing both the organic and inorganic reagents. The water component is essential for dissolving the base and facilitating the formation of the active boronate. Anhydrous conditions can be detrimental to this reaction.[12]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it. Maintaining a strictly inert atmosphere is critical for catalytic turnover and achieving high yields.

  • Troubleshooting - Low Yield: If low yields are observed, consider the following:

    • Deactivation of Catalyst: Ensure the inert atmosphere was rigorously maintained and solvents were properly degassed.

    • Protodeboronation: The boronic acid can be cleaved to the corresponding arene under certain conditions. Using a milder base or shorter reaction times may mitigate this.

    • Insufficient Reactivity: For unreactive aryl halides (especially chlorides), increase the reaction temperature, switch to a more active catalyst/ligand system, or use a stronger base.[13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the synthesis of biaryl compounds. By utilizing this compound, researchers can readily access a class of sterically defined and functionally versatile biaryl scaffolds. The protocol detailed herein is robust and serves as an excellent starting point for a wide range of aryl and heteroaryl halide coupling partners. Careful consideration of the catalyst, base, and solvent system, grounded in a solid mechanistic understanding, will enable scientists to successfully apply this methodology to accelerate their research in drug discovery and materials science.

References
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Biaryl Ketones Using 4-Acetylphenylboronic Acid. BenchChem.
  • RSC Publishing. (2021).
  • BenchChem. (2025).
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
  • ResearchGate. (n.d.). Synthesis of Biaryls | Request PDF.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Examples of biaryl structure applications | Download Scientific Diagram.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry.
  • NIH. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Manchester Organics. (n.d.). (4-Formyl-2,3-dimethyl-phenyl)boronic acid. Manchester Organics.

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Application Note: Strategic Utilization of (4-Formyl-2,3-dimethylphenyl)boronic acid in MCL-1 Inhibitor Synthesis

[1]

Executive Summary & Mechanistic Rationale

The development of MCL-1 inhibitors has shifted toward macrocycles and rigid biaryl systems to overcome the protein's shallow, hydrophobic binding groove. This compound serves as a high-value "right-hand side" building block.[1]

Why this specific isomer?
  • Conformational Locking (Atropisomerism): The C2-methyl group provides critical steric bulk.[1] Upon Suzuki-Miyaura coupling with a heteroaryl halide (e.g., indole, pyridine), this steric clash restricts rotation around the biaryl axis, favoring a stable atropisomer that mimics the bioactive conformation required for the P2 binding pocket [1].[1]

  • Orthogonal Functionalization: The molecule is bifunctional. The boronic acid facilitates C-C bond formation, while the C4-formyl group remains available for late-stage reductive amination, allowing the attachment of solubilizing tails or warheads targeting residues like Lys234 [2].

Experimental Workflow: The "Core-First" Strategy

The following workflow describes the synthesis of a representative MCL-1 inhibitor core. The process utilizes a Suzuki-Miyaura Coupling followed by a Reductive Amination .

Workflow Diagram

MCL1_Synthesis_Workflowcluster_conditionsCritical Control PointsStart(4-Formyl-2,3-dimethylphenyl)boronic acidIntermediateBiaryl Aldehyde(Axially Chiral Precursor)Start->IntermediateStep 1: Suzuki CouplingPd(dppf)Cl2, K3PO4HeteroarylHeteroaryl Halide(e.g., 7-Chloroindole)Heteroaryl->IntermediateFinalMCL-1 Inhibitor CandidateIntermediate->FinalStep 2: Reductive AminationNaBH(OAc)3, DCENote1C2-Methyl inducesaxial chiralityIntermediate->Note1AmineSolubilizing Amine(e.g., N-methylpiperazine)Amine->FinalNote2Aldehyde allowslibrary divergenceFinal->Note2

Caption: Synthetic route converting the boronic acid intermediate into a functionalized MCL-1 inhibitor core via sequential C-C and C-N bond formation.

Detailed Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple this compound with a sterically hindered heteroaryl chloride (e.g., a substituted chloropyridine or indole).[1]

Challenges: The ortho-methyl group (C2) reduces the rate of transmetallation. Standard conditions often lead to protodeboronation.[1] Solution: Use of a specialized phosphine ligand and anhydrous conditions.

Reagents:

  • This compound (1.2 equiv)[1]

  • Heteroaryl Chloride (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) or Pd_2(dba)_3 / XPhos (for extremely hindered substrates)[1]

  • Base: K₃PO₄ (3.0 equiv, anhydrous)[1]

  • Solvent: 1,4-Dioxane / H₂O (9:[1]1) degassed.[1]

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the heteroaryl chloride, boronic acid, and K₃PO₄.[1] Evacuate and backfill with Argon (3x).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O.

  • Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

  • Thermal Cycle: Heat the mixture to 90°C for 4–16 hours. Note: Monitor by LC-MS.[1] The formation of the biaryl bond will be slower than unhindered systems.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • LC-MS: Mass peak corresponding to [M+H]+ of the biaryl aldehyde.[1]

  • 1H NMR: Diagnostic shift of the aldehyde proton (~10.0 ppm) and the presence of the C2-methyl singlet (~2.1-2.3 ppm).

Protocol B: Reductive Amination for Tail Attachment

Objective: Convert the pendant aldehyde into a tertiary amine to modulate solubility and pharmacokinetic properties.

Reagents:

  • Biaryl Aldehyde (from Protocol A)[1]

  • Secondary Amine (e.g., N-methylpiperazine, Morpholine) (1.5 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Biaryl Aldehyde in DCE. Add the amine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to allow pre-equilibrium (imine/iminium formation).[1]

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (3x).

  • Purification: The product is often basic. Purify using amine-functionalized silica or reverse-phase preparative HPLC (using 0.1% Formic acid or NH₄HCO₃ buffer).[1]

Data Interpretation & Troubleshooting

Comparative Reactivity Table

The following table highlights the impact of the 2,3-dimethyl pattern compared to a standard phenylboronic acid.

ParameterThis compoundStandard 4-Formylphenylboronic acidImplication for MCL-1 Synthesis
Steric Bulk High (Ortho-methyl at C2)LowHigh: Induces axial chirality; mimics AMG-176/S63845 cores.[1]
Coupling Rate Slow (Requires active catalyst)FastRequires heating and electron-rich ligands (e.g., XPhos, dppf).[1]
Solubility Moderate (Lipophilic core)Moderate2,3-dimethyl increases logP; requires polar tail for balance.[1]
Stability Prone to protodeboronation if heated too longStableCritical: Do not overheat (>100°C) for extended periods.[1]
Troubleshooting Guide
  • Issue: Low yield in Suzuki coupling; starting material (halide) remains.

    • Root Cause:[2][3][4] Boronic acid protodeboronation (loss of B(OH)₂ replaced by H).[1]

    • Fix: Increase boronic acid equivalents to 1.5–2.[1]0. Switch to anhydrous base (Cs₂CO₃) and solvent (Toluene) to minimize hydrolytic pathways.[1]

  • Issue: Atropisomer mixture observed by NMR.

    • Insight: This is expected.[1][5] The 2,3-dimethyl pattern restricts rotation, but if the barrier is <20 kcal/mol, peaks may broaden.[1]

    • Action: Perform variable-temperature NMR or separate isomers via Chiral SFC (Supercritical Fluid Chromatography) if isolation of a single atropisomer is required [3].[1]

References

  • Caenepeel, S., et al. (2018).[1] "AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies." Cancer Discovery.

  • Akçay, G., et al. (2016).[1][6] "Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain."[6] Nature Chemical Biology.[1][6]

  • Kotschy, A., et al. (2016).[1] "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models." Nature.[1] [1]

Ligand selection for sterically hindered Suzuki coupling of (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Steric Barriers in Suzuki-Miyaura Coupling of (4-Formyl-2,3-dimethylphenyl)boronic acid

Executive Summary & Challenge Definition

The coupling of This compound presents a dualistic challenge in organic synthesis: steric impedance and functional group lability .

  • The "Buttressed" Ortho Effect: While nominally a mono-ortho substituted system (2-methyl), the presence of the adjacent 3-methyl group creates a "buttressing effect." The 3-methyl sterically crowds the 2-methyl, forcing it into a rigid conformation that impinges directly upon the boron center. This significantly retards the transmetallation step of the catalytic cycle, which is often the rate-determining step (RDS) in hindered Suzuki couplings.

  • The Formyl Liability: The para-formyl group is susceptible to oxidation (to carboxylic acid) and base-mediated disproportionation (Cannizzaro reaction). Furthermore, electron-withdrawing groups (EWGs) like formyl can accelerate protodeboronation (cleavage of the C-B bond) under high-pH aqueous conditions by stabilizing the transient aryl anion.

Standard protocols using triphenylphosphine (


) or simple bidentates (e.g., dppf) will likely result in low conversion or high protodeboronation byproducts. This guide outlines a self-validating protocol using dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome these barriers.

Mechanistic Insight: The Ligand Selection Matrix

To solve the steric problem, the catalyst system must facilitate the formation of a monoligated Pd(0) species (


) rather than the less active bis-ligated species (

). Bulky, electron-rich phosphines are required to:
  • Drive Oxidative Addition (via electron richness).

  • Create an open coordination site for the bulky boronic acid during Transmetallation (via steric bulk).

  • Accelerate Reductive Elimination (via steric bulk).

Ligand Performance Matrix
LigandStructure ClassSteric ProfileElectronic ProfileSuitability for Target
SPhos Dialkylbiaryl PhosphineHigh (OMe groups)Very Electron RichPrimary Recommendation. The methoxy groups on the lower ring provide stability and water solubility, making it robust for formyl-bearing substrates.
XPhos Dialkylbiaryl PhosphineVery High (iPr groups)Electron RichSecondary Recommendation. Excellent for aryl chlorides. Use if the coupling partner is a chloride rather than a bromide/iodide.
RuPhos Dialkylbiaryl PhosphineHigh (OtBu/iPr)Extremely Electron RichSpecialist. Use if the electrophile (halide) is highly deactivated (electron-rich).

Tri-alkyl PhosphineHighElectron RichAlternative. Effective but air-sensitive and often requires higher catalyst loading than SPhos.

Tri-aryl PhosphineLowNeutralNot Recommended. Fails to promote transmetallation in hindered systems; leads to homocoupling.

Visualization: Screening Workflow & Mechanism

The following diagrams illustrate the logical flow for optimization and the mechanistic bottleneck we are addressing.

G Start Substrate: (4-Formyl-2,3-dimethylphenyl)B(OH)2 Screen1 Screen 1: SPhos + K3PO4 (Mild Base) Solvent: Toluene/Water (10:1) Start->Screen1 Check1 Check: Conversion > 50%? Screen1->Check1 Opt1 Optimization A: Yield High, Purity High -> Scale Up Check1->Opt1 Yes Fail1 Issue: Low Conversion (Steric Failure) Check1->Fail1 No (Intact SM) Fail2 Issue: Protodeboronation (Ar-H observed) Check1->Fail2 No (Ar-H Product) Fail3 Issue: Aldehyde Oxidation Check1->Fail3 No (COOH Product) Soln1 Switch to XPhos Increase Temp to 100°C Fail1->Soln1 Soln2 Switch to Anhydrous Conditions Base: Cs2CO3 or K3PO4 Solvent: Dioxane (Dry) Fail2->Soln2 Soln3 Strict Degassing (Argon) Add 1% BHT (Radical Scavenger) Fail3->Soln3 Soln1->Opt1 Soln2->Opt1 Soln3->Opt1

Caption: Logical flowchart for optimizing the coupling of formyl-substituted hindered boronic acids.

Optimized Experimental Protocol

This protocol utilizes Pd(OAc)₂ and SPhos with a mild phosphate base to minimize aldehyde side reactions.

Reagents:

  • Aryl Halide (Coupling Partner): 1.0 equiv

  • This compound: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (Tribasic Potassium Phosphate), 2.0 – 3.0 equiv
    
  • Solvent: Toluene : Water (10:1 ratio) [See Note 1]

Step-by-Step Procedure:

  • Pre-complexation (Critical for Reproducibility):

    • In a reaction vial, charge Pd(OAc)₂ and SPhos.

    • Add dry Toluene (approx. 1 mL/mmol).

    • Stir at room temperature for 10-15 minutes under Argon. The solution should turn from orange/brown to a clear yellow/pale orange, indicating the formation of the active

      
       species. Why: Generating the active catalyst in situ before adding the hindered substrate ensures the Pd is protected by the ligand, preventing Pd-black precipitation.
      
  • Substrate Addition:

    • Add the Aryl Halide and the Boronic Acid to the catalyst solution.

    • Add the solid

      
      .
      
  • Degassing:

    • Add the water component (degassed).

    • Seal the vial and purge with Argon for 5 minutes (sparging) or use 3 cycles of vacuum/backfill. Why: Oxygen causes rapid oxidation of the phosphine ligand and the formyl group.

  • Reaction:

    • Heat the mixture to 80°C - 100°C .

    • Monitor via TLC or LC-MS at 1 hour and 4 hours.

    • Self-Validation Check: If the boronic acid is consumed but no product forms (and Ar-H is observed), you are seeing protodeboronation.[1] Switch to anhydrous conditions (Protocol B).

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water and brine.

    • Note: The formyl group makes the product slightly polar; ensure the aqueous layer is checked for product loss.

[Note 1] Protocol B (Anhydrous - For severe protodeboronation): If the standard protocol yields the de-boronated byproduct (3,4-dimethylbenzaldehyde), replace Toluene/Water with anhydrous 1,4-Dioxane and use Cesium Carbonate (


)  as the base. The low solubility of the inorganic base in dioxane creates a "slow-release" effect, keeping the basicity low and protecting the boronic acid.

Troubleshooting & Causality Analysis

ObservationRoot CauseCorrective Action
Low Yield, Unreacted Halide Catalyst death or failure to transmetallate.Increase SPhos loading to 2.5:1 (L:Pd). Switch to XPhos (creates a larger steric pocket).
Formation of Ar-H (Deboronation) Base-catalyzed hydrolytic cleavage of C-B bond.[1]CRITICAL: Remove water. Use Protocol B (Anhydrous Dioxane +

). Lower temp to 80°C.
Formation of Homocoupling (Ar-Ar) Oxidation of Boronic acid (Chan-Lam type mechanism).Oxygen leak. Improve degassing. Ensure Boronic acid is added in excess (1.5 equiv).
Aldehyde to Acid (COOH) Air oxidation.Degas solvents thoroughly. Add BHT (butylated hydroxytoluene) trace.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

Application Note: Scale-Up Synthesis of Sterically Hindered Biaryls using (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of substituted biaryls utilizing (4-Formyl-2,3-dimethylphenyl)boronic acid . This specific boronic acid presents a dual challenge in process chemistry: the 2,3-dimethyl substitution pattern creates significant steric hindrance proximal to the reaction center, while the ortho-methyl group increases the susceptibility to protodeboronation under basic conditions.

Standard protocols using tetrakis(triphenylphosphine)palladium(0) (


) often fail to achieve full conversion or require excessive catalyst loadings (>5 mol%), rendering them economically unviable for kilogram-scale production. This guide provides a robust, self-validating protocol using XPhos Pd G2 , a second-generation Buchwald precatalyst, to achieve >98% conversion with low catalyst loading (<1 mol%), coupled with a streamlined workup for Palladium (Pd) removal to <10 ppm.

Chemical Context & Mechanistic Strategy

The Steric Challenge

The 2,3-dimethyl motif creates an "ortho-effect." In the Suzuki-Miyaura catalytic cycle, the rate-determining step for hindered substrates is often the transmetallation or the reductive elimination .

  • Problem: Bulky substituents prevent the approach of the boronate species to the Pd(II) center.

  • Solution: We utilize XPhos , a dialkylbiaryl phosphine ligand. Its large steric bulk actually promotes reductive elimination by squeezing the product out of the coordination sphere, while its electron-rich nature facilitates oxidative addition.

The Protodeboronation Risk

Ortho-substituted boronic acids are prone to protodeboronation (hydrolytic cleavage of the C-B bond) in aqueous base. This side reaction competes with the desired cross-coupling.

  • Mitigation:

    • Base Selection: Use Potassium Phosphate Tribasic (

      
      ) instead of Carbonates or Hydroxides to buffer pH.
      
    • Solvent System: A biphasic Toluene/Water system minimizes the concentration of the reactive boronate species in the aqueous phase where protodeboronation occurs.

Reagent Specifications

ReagentCAS No.[1]RoleCritical Attribute
This compound N/A (Custom)NucleophilePurity >97%; Contains Formyl handle for downstream SAR.
Aryl Bromide / Chloride VariableElectrophileMust be free of thiols/amines that poison Pd.
XPhos Pd G2 1310584-14-5PrecatalystAir-stable; Active species generator.
Potassium Phosphate (

)
7778-53-2BaseAnhydrous, finely ground.
SiliaMetS® Thiol CommercialScavengerHigh affinity for Pd(II) and Pd(0).

Protocol 1: Bench-Scale Optimization (10g Scale)

Objective: Validate conversion and impurity profile before scale-up.

  • Charge: To a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, add:

    • Aryl Bromide (1.0 equiv, limiting reagent)

    • This compound (1.1 equiv)

    • XPhos Pd G2 (0.5 mol% relative to bromide)

    • Toluene (10 volumes relative to bromide mass)

  • Degas: Sparge the slurry with Nitrogen (

    
    ) for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Base Addition: Add a degassed solution of

    
     (2.0 equiv) in Water (5 volumes).
    
  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (800 RPM).

    • Note: High shear mixing is essential for phase transfer.

  • Monitor: Sample at 2h and 4h for HPLC.

    • Target: >98% consumption of Aryl Bromide.

    • Stop Criteria: If protodeboronated byproduct >5%, lower temperature to 65°C and extend time.

Protocol 2: Kilo-Scale Production (1kg Scale)

Objective: Safe execution with heat management and efficient purification.

Reaction Setup
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirrer (impeller type: pitch blade).

  • Inertion: Perform three Vacuum/Nitrogen cycles to remove

    
    .
    
  • Loading:

    • Charge Toluene (10 L) and Water (5 L).

    • Charge

      
       (2.0 equiv) and stir until dissolved.
      
    • Charge Aryl Bromide (1.0 equiv) and Boronic Acid (1.1 equiv).

  • Catalyst Charge: Add XPhos Pd G2 (0.2 - 0.5 mol%) as a solid or slurry in toluene.

    • Scale-Up Insight: At 1kg scale, the exotherm upon initiation can be significant. Heat the jacket to 60°C initially. Once the reaction initiates (internal temp rises > jacket temp), switch to adiabatic control or mild cooling to maintain 80-85°C.

Workup & Scavenging (The "Self-Validating" Step)

Instead of column chromatography (impractical at kg scale), we use chemical scavenging and crystallization.

  • Phase Separation: Cool to 40°C. Stop stirring. Allow phases to separate (30 min). Drain the lower aqueous layer (waste).

  • Wash: Wash the organic layer with 10% brine (5 L). Separation should be crisp.

  • Scavenging:

    • Add SiliaMetS® Thiol (or equivalent thiourea/thiol silica scavenger) at 10% w/w relative to the theoretical product yield.

    • Stir at 50°C for 4 hours.

    • Validation: Filter a small aliquot and test for Pd (ICP-MS). Target <20 ppm.

  • Filtration: Filter the warm toluene solution through a pad of Celite or a 1-micron inline filter to remove the silica scavenger.

  • Crystallization:

    • Concentrate the filtrate under vacuum to ~3 volumes.

    • Slowly add Heptane (anti-solvent) at 40°C until cloud point.

    • Cool to 0°C over 4 hours (linear ramp).

    • Filter the solids and wash with cold Heptane.

Process Visualization

Workflow Diagram

G Start Raw Materials (Aryl Bromide + Boronic Acid) Inertion Inertion (Vac/N2) Reactor Prep Start->Inertion CatAdd Catalyst Addition (XPhos Pd G2) Inertion->CatAdd Reaction Biphasic Reaction 80°C, 4-8 hrs CatAdd->Reaction IPC IPC: HPLC (Target >98% Conv) Reaction->IPC IPC->Reaction Incomplete (<98%) PhaseCut Phase Separation (Remove Aqueous Base) IPC->PhaseCut Pass Scavenge Pd Scavenging (SiliaMetS Thiol, 50°C) PhaseCut->Scavenge Filter Filtration (Remove Scavenger) Scavenge->Filter Cryst Crystallization (Toluene/Heptane) Filter->Cryst Final Final Biaryl Product (Pd < 10ppm) Cryst->Final

Figure 1: End-to-end process flow for the scale-up of hindered biaryls, emphasizing the critical scavenging step.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Conversion (<80%) Catalyst deactivation or Oxygen ingress.Check

lines. Add 0.1 mol% fresh catalyst. Ensure stirring is aggressive (vortexing).
High Protodeboronation (>5%) pH too high or Temp too high.Switch base to

. Lower temp to 70°C. Verify Boronic Acid quality (check for boroxine formation).
High Residual Pd (>50 ppm) Inefficient scavenging.Increase Scavenger load to 20% w/w. Extend scavenging time. Ensure temp is 50°C (kinetics).
Emulsion during Workup Fine particulates or amphiphilic impurities.Filter the biphasic mixture through Celite before separation. Add saturated Brine.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Garo, F., & Rennie, K. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1577–1594. Link

Sources

Application Note: (4-Formyl-2,3-dimethylphenyl)boronic Acid as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The strategic incorporation of functionalized building blocks is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of chemical space and the optimization of drug-target interactions. Boronic acids, and their corresponding esters, have emerged as exceptionally valuable reagents, largely due to their versatile reactivity in palladium-catalyzed cross-coupling reactions.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the use of (4-Formyl-2,3-dimethylphenyl)boronic acid. We will explore the unique structural and functional advantages conferred by its distinct trifunctional nature: the boronic acid for Suzuki-Miyaura coupling, the formyl group as a versatile synthetic handle, and the 2,3-dimethyl substitution pattern for modulating pharmacokinetic properties and target affinity. This guide includes detailed experimental protocols, rationale for procedural choices, and methods for analytical quality control.

The Strategic Value of the (4-Formyl-2,3-dimethylphenyl) Motif

The utility of this compound in drug discovery stems from the synergistic contribution of its three key functional components. This multi-functional topology provides medicinal chemists with a powerful tool for generating complex molecular architectures with desirable pharmacological properties.

  • The Boronic Acid: A Versatile Coupling Handle: The boronic acid moiety is the primary reactive site for the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for carbon-carbon bond formation in pharmaceutical synthesis.[1][3][4] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse coupling partners make it an ideal anchor for constructing biaryl and heteroaryl scaffolds, which are prevalent in many classes of drugs.[3][5]

  • The Formyl Group: A Gateway to Chemical Diversity: The aldehyde functionality at the 4-position serves as a critical synthetic handle for downstream modifications. Unlike less reactive groups, the formyl group is a potent electrophile and can participate in a wide array of transformations, including:

    • Reductive Amination: To introduce basic amine groups that can form key salt-bridge or hydrogen-bond interactions with the target protein.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To install carbon-carbon double bonds for scaffold extension.

    • Aldol and Related Condensations: To build more complex carbon skeletons.

    • Direct Hydrogen Bond Acceptor: The aldehyde's oxygen atom can act as a hydrogen bond acceptor, directly contributing to binding affinity within a protein's active site.[6]

  • The 2,3-Dimethyl Substitution: A Tool for Fine-Tuning Affinity and Pharmacokinetics: The vicinal methyl groups on the phenyl ring are not mere spectators; they play a crucial role in dictating the molecule's three-dimensional shape and interaction profile.

    • Conformational Restriction: The steric bulk of the methyl groups can restrict the rotation around the newly formed biaryl bond from the Suzuki coupling. This conformational "locking" can reduce the entropic penalty of binding and pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity.

    • Modulation of Lipophilicity: The two methyl groups increase the lipophilicity of the scaffold. This can enhance cell permeability and promote access to hydrophobic binding pockets within the target protein. The dimethylphenyl group of the veterinary drug Xylazine, for instance, contributes to its highly lipophilic nature.[7]

    • Favorable Target Interactions: The electron-donating nature of the methyl groups enriches the pi-system of the phenyl ring, potentially strengthening favorable CH-π or π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.[8] Furthermore, these methyl groups can engage in beneficial hydrophobic contacts with non-polar amino acid residues like Valine, Leucine, and Isoleucine.[8]

Caption: Multifunctional nature of the this compound building block.

Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This section provides a robust, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Principle: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Transmetalation of the organoboron species to the palladium center, facilitated by a base, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichEnsure purity is confirmed by NMR or LC-MS before use.[9]
Aryl Bromide (Ar-Br)Synthesis GradeTCI ChemicalsThe coupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99% trace metalsStrem ChemicalsAir-sensitive catalyst. Handle under an inert atmosphere.
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99.9%Alfa AesarA strong base often effective for challenging couplings. Must be anhydrous.[10]
TolueneAnhydrous, ≥99.8%Acros OrganicsReaction solvent.
Deionized WaterHPLC GradeFisher ScientificUsed for the biphasic solvent system. Must be degassed.
Diethyl Ether / Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)Lab-prepared-For washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying the organic layer.
Silica Gel230-400 mesh-For column chromatography.

Step-by-Step Experimental Protocol

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (2.5 equivalents), followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 to 0.05 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene and degassed deionized water in a 3:1 to 4:1 ratio (v/v) to the flask via syringe. A typical concentration is 0.1 M with respect to the limiting aryl bromide. The biphasic system helps to dissolve the inorganic base while keeping the organic reactants and catalyst primarily in the organic phase.[10]

  • Reaction Execution: Lower the flask into a pre-heated oil bath and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aryl bromide is consumed (typically 4-12 hours).

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or diethyl ether.

    • Carefully add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Case Study: Design of a Hypothetical Kinase Inhibitor

Protein kinases are a critical class of drug targets, particularly in oncology.[11] We can hypothesize the use of this compound to synthesize a Type I kinase inhibitor targeting the ATP-binding site of a kinase like BRAF or a casein kinase (CK2).[12][13]

Design Rationale:

  • Core Scaffold: A Suzuki coupling reaction between this compound and a suitable heteroaryl halide (e.g., an aminopyrimidine) creates a biaryl core. This core mimics the adenine portion of ATP.

  • Hinge-Binding Motif: The formyl group is converted via reductive amination to an amine, which is then acylated. The resulting amide N-H group can form a crucial hydrogen bond with the "hinge region" of the kinase backbone, a common anchoring point for inhibitors.[12]

  • Hydrophobic Pocket Interaction: The 2,3-dimethylphenyl moiety is directed towards a hydrophobic pocket adjacent to the ATP binding site, enhancing affinity and selectivity through favorable van der Waals and hydrophobic interactions.[8]

Kinase_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Hypothetical Inhibitor (Derived from Building Block) Inhibitor->RAF

Caption: Inhibition of the MAPK signaling pathway by a hypothetical kinase inhibitor.

Analytical and Quality Control (QC)

Rigorous analytical control is essential for ensuring the reliability of experimental results and the quality of synthesized compounds.

Challenges in Boronic Acid Analysis:

  • Dehydration: Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides, especially under mass spectrometry ionization conditions or upon heating. This can complicate spectral interpretation.[14]

  • Hydrolysis: The corresponding pinacol esters, which are often used for their stability, can hydrolyze back to the boronic acid during analysis, particularly under typical reversed-phase HPLC conditions.[15][16]

Recommended QC Methods

Analysis StageTechnique(s)Purpose
Starting Material qNMR, HPLC/UPLC-MSConfirm identity and assess purity of this compound. Purity should be >98%.
Reaction Monitoring TLC, UPLC-MSTrack the consumption of starting materials and the formation of the product. UPLC-MS offers high-throughput analysis ideal for reaction monitoring.[17]
Final Product ¹H & ¹³C NMR, HRMS, HPLC/UPLCConfirm the chemical structure, verify the exact mass, and determine the final purity of the coupled product. A dedicated HPLC method should be developed for purity assessment.

Expert Tip: For HPLC analysis of boronic acids, consider using a column with low silanol activity and mobile phases without acidic modifiers to minimize on-column hydrolysis or degradation.[16] An Acquity BEH C18 column with a mobile phase like 10 mM ammonium acetate and acetonitrile has been shown to be effective.[17]

Conclusion

This compound is more than a simple coupling reagent; it is a highly strategic building block for modern drug discovery. Its unique combination of a reliable coupling handle, a versatile synthetic modification point, and a structurally important substitution pattern allows for the efficient construction and optimization of complex, drug-like molecules. By understanding the distinct advantages of each functional element and employing robust synthetic and analytical protocols, researchers can leverage this powerful tool to accelerate the discovery of novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers.
  • ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid,... Available at: [Link]

  • Curia Global. 4-Formylphenyl Boronic Acid (4-FPBA). Available at: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • Peter Ertl, ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? Available at: [Link]

  • SpringerLink. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Available at: [Link]

  • PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • PubMed. Design and discovery of boronic acid drugs. Available at: [Link]

  • PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Available at: [Link]

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Xylazine. Available at: [Link]

  • Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available at: [Link]

  • PubMed. Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Available at: [Link]

  • MDPI. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • YouTube. intermolecular forces & drug-target binding. Available at: [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]

  • ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

  • ResearchGate. Drug-Drug Interactions of P-gp Substrates Unrelated to CYP Metabolism. Available at: [Link]

  • PMC. Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors. Available at: [Link]

  • SpringerLink. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Available at: [Link]

  • ResearchGate. Synthesis of diarylfuranamides. Reagents: (i) 4-pyridylboronic acid,... Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in Suzuki coupling with (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Electronic Instability in (4-Formyl-2,3-dimethylphenyl)boronic Acid Couplings

Welcome to the Advanced Synthesis Help Desk.

Ticket ID: #SC-2024-ORTHO-CHO Subject: Optimization of Sterically Hindered, Electron-Deficient Aryl Boronic Acids.

You are encountering a "perfect storm" of synthetic challenges. Your substrate, This compound , presents two opposing forces that often lead to reaction failure:

  • Steric Hindrance (The Wall): The ortho-methyl group at position 2 creates significant steric bulk, severely inhibiting the transmetallation step of the catalytic cycle.

  • Electronic Destabilization (The Trap): The para-formyl group (electron-withdrawing) makes the C–B bond electron-deficient. While this theoretically accelerates transmetallation, in practice, it drastically increases the rate of protodeboronation (hydrolysis of the C–B bond) under basic conditions, leading to the formation of 2,3-dimethylbenzaldehyde (deboronated byproduct) rather than the coupled product.

This guide provides the engineered solutions to navigate this narrow stability window.

Module 1: Catalyst Architecture (The Engine)

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient here. They lack the steric bulk to force open the active site for the hindered boronic acid and the electronic richness to facilitate oxidative addition.

Recommended Systems
System ClassCatalyst RecommendationWhy It Works
Buchwald G2/G3 SPhos Pd G2 (or XPhos Pd G2)SPhos is the "gold standard" for ortho-substitution. Its methoxy groups interact with the Pd center, and the biaryl backbone creates a protective pocket that facilitates the entry of hindered substrates while preventing catalyst aggregation.
Pd-NHC Pd-PEPPSI-IPr The IPr ligand (N-Heterocyclic Carbene) is extremely bulky and electron-rich. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is highly stable, preventing catalyst death before the difficult transmetallation can occur.
Module 2: Reaction Environment (The Chassis)

The choice of base and solvent is critical to preventing protodeboronation.

The Protodeboronation Trap

The formyl group pulls electron density from the ring, making the carbon attached to the boron more electropositive. Hydroxide ions (or water in the presence of base) attack the boron, forming a boronate "ate" complex that collapses to release the boron moiety and protonate the ring.

Strategy:

  • Avoid Strong Hydroxides: Do not use NaOH or KOH.

  • Use Anhydrous Phosphate/Carbonate: K₃PO₄ is ideal. It buffers the pH and has low solubility in organic solvents, creating a "slow-release" base effect.

  • Solvent Choice: Use a biphasic system (Toluene/Water) with a low water ratio, or anhydrous Dioxane.

Module 3: Visualizing the Mechanism

The following diagram illustrates the specific bottleneck (Transmetallation) and the side-reaction pathway (Protodeboronation) you must avoid.

SuzukiMechanism node_pd Pd(0) Active Species node_ox Oxidative Addition (Ar-X + Pd) node_pd->node_ox + Aryl Halide node_trans Transmetallation (BOTTLENECK) node_ox->node_trans Slow Step due to Ortho-Methyl Sterics node_red Reductive Elimination (Product Formation) node_trans->node_red node_red->node_pd Regeneration node_sub Substrate: (4-Formyl-2,3-dimethylphenyl) boronic acid node_sub->node_trans Boronate formation node_debor Protodeboronation (Side Reaction) node_sub->node_debor Base/H2O attack Accelerated by 4-CHO

Figure 1: The Catalytic Cycle highlighting the steric bottleneck at Transmetallation and the competing Protodeboronation pathway driven by the electron-withdrawing formyl group.

Module 4: Troubleshooting & FAQs

Q1: The reaction turns black immediately, and I get no conversion. Why?

  • Diagnosis: "Palladium Black" precipitation. Your catalyst is decomposing before it can enter the cycle.

  • Fix: This often happens if the oxidative addition is too slow or the ligand dissociates. Switch to Pd-PEPPSI-IPr or SPhos Pd G2 . Ensure your solvent is strictly degassed (argon sparge for 15 mins). Oxygen kills the active phosphine/NHC species.

Q2: I see the starting aryl halide and a new spot that matches the deboronated arene (2,3-dimethylbenzaldehyde).

  • Diagnosis: Protodeboronation is outcompeting transmetallation.

  • Fix:

    • Reduce water content. Switch from Toluene/H₂O (1:1) to Toluene/H₂O (10:1) .

    • Increase the concentration of the boronic acid (1.5 - 2.0 equivalents).

    • Lower the temperature slightly (e.g., from 100°C to 80°C) to favor the catalytic cycle over the thermal decomposition.

Q3: Can I use primary amines (e.g., Ethylamine) as a base?

  • Diagnosis: Absolute Prohibition.

  • Reason: Your substrate has an aldehyde (Formyl group). Primary amines will condense with the aldehyde to form an imine (Schiff Base) , poisoning the reaction and consuming your substrate. Use inorganic bases only (K₃PO₄, Cs₂CO₃).

Module 5: Validated Experimental Protocols
Protocol A: The "Buchwald" Method (Recommended for High Yields)

Best for: Substrates where sterics are the primary issue.

  • Setup: Charge a reaction vial with a stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • This compound (1.5 equiv - excess is crucial)

    • SPhos Pd G2 (0.02 equiv / 2 mol%)

    • K₃PO₄ (Tribasic Potassium Phosphate, 2.0 equiv)

  • Solvent: Add Toluene and Water in a 10:1 ratio (e.g., 2.0 mL Toluene / 0.2 mL Water). High concentration (0.5 M) helps.

  • Degas: Seal the vial and sparge with Argon for 10 minutes.

  • Reaction: Heat to 80°C for 12-16 hours.

  • Workup: Cool, dilute with EtOAc, wash with water. Note: Handle the aldehyde product gently; avoid strong acid washes.

Protocol B: The "PEPPSI" Method (Recommended for Stability)

Best for: Substrates prone to rapid decomposition or requiring longer reaction times.

  • Setup: Charge a reaction vial with a stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Pd-PEPPSI-IPr (0.02 equiv / 2 mol%)

    • K₂CO₃ (Potassium Carbonate, 2.0 equiv)

  • Solvent: Dioxane (Anhydrous). Note: PEPPSI works well in dioxane without added water if the base is finely ground, though trace water often helps.

  • Reaction: Heat to 80°C .

  • Monitoring: Check LCMS after 2 hours. If stalled, add 50 µL of water to solubilize the base slightly.

References
  • Buchwald, S. L., et al. (2005). "Synthesis of Biaryls via Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides." Journal of the American Chemical Society.[1]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[2] Chemistry - A European Journal.

  • Lloyd-Jones, G. C., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[1]

  • Sigma-Aldrich Technical Bulletin. "SPhos Pd G2 Product Information & Protocols."

Sources

Low yield in Suzuki coupling with (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yields in Suzuki Coupling with (4-Formyl-2,3-dimethylphenyl)boronic acid

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenge of low yields in Suzuki-Miyaura cross-coupling reactions when using the sterically hindered and electronically deactivated substrate, this compound. Our goal is to provide you with the expert insights and actionable protocols necessary to overcome this synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly low yields with this compound in our Suzuki coupling. What are the primary reasons for this?

A1: The low reactivity of this compound is a classic problem rooted in a combination of steric and electronic effects.

  • Steric Hindrance: The two methyl groups in the ortho positions to the boronic acid create significant steric bulk. This bulkiness impedes the crucial transmetalation step in the Suzuki catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[1]

  • Electronic Effects: The para-formyl group is a moderately electron-withdrawing group. Electron-withdrawing substituents can increase the rate of a key side reaction known as protodeboronation, where the boronic acid reacts with residual water or protic solvents to cleave the C-B bond, leading to the formation of the undesired arene (in this case, 2,3-dimethylbenzaldehyde) and reducing the amount of boronic acid available for the desired cross-coupling.[1][2]

  • Boronic Acid Instability: Boronic acids, in general, can be prone to decomposition, and those with certain functional groups may be less stable on the shelf or under reaction conditions.[3]

Q2: How exactly does steric hindrance from the ortho-methyl groups impact the reaction mechanism?

A2: The steric hindrance primarily affects the transmetalation step. For transmetalation to occur, the organoboron species must approach and coordinate to the palladium(II) complex. The bulky ortho-methyl groups act as "steric shields," making it difficult for the boron-substituted carbon to get close enough to the palladium center for an efficient transfer of the aryl group.[1] This results in a slower reaction rate, which can allow side reactions like protodeboronation to become more competitive, further reducing the yield of the desired product.

Q3: Can the formyl group itself interfere with the palladium catalyst?

A3: While aldehydes are generally well-tolerated in Suzuki couplings, under certain conditions, particularly at high temperatures or with specific catalyst systems, the formyl group could potentially coordinate to the palladium center. However, the more pressing issue with the formyl group is its electronic effect that accelerates protodeboronation.[1]

Q4: We observe the formation of 2,3-dimethylbenzaldehyde as a major byproduct. What is causing this?

A4: The formation of 2,3-dimethylbenzaldehyde is a direct result of protodeboronation.[2] This undesired side reaction is often exacerbated by the presence of water in the reaction mixture, especially under basic conditions.[1] The electron-withdrawing nature of the formyl group makes the boronic acid more susceptible to this hydrolytic cleavage.[1]

Troubleshooting and Optimization Guide

If you are facing low yields with this compound, a systematic optimization of your reaction conditions is crucial. Below, we outline a series of troubleshooting steps and experimental protocols designed to enhance the efficiency of this challenging coupling.

Logical Flow for Troubleshooting

troubleshooting_flow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stability start->check_reagents optimize_catalyst Step 2: Optimize Catalyst System (Pd Source & Ligand) check_reagents->optimize_catalyst Reagents are pure optimize_base Step 3: Screen Bases (Strength & Anhydrous Conditions) optimize_catalyst->optimize_base Yield still low optimize_solvent Step 4: Evaluate Solvent Effects optimize_base->optimize_solvent Yield still low optimize_temp Step 5: Adjust Reaction Temperature optimize_solvent->optimize_temp Yield still low success Improved Yield optimize_temp->success Optimization successful

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

Step 1: Reagent Quality and Boronic Acid Stability

Your first line of defense is to ensure the integrity of your starting materials.

  • Boronic Acid Purity: Use freshly purchased or recently purified this compound. Boronic acids can dehydrate to form boroxines upon storage, which can affect stoichiometry.

  • Consider Boronic Acid Derivatives: Given the propensity for protodeboronation, consider converting the boronic acid to a more stable derivative.[1][3]

    • Pinacol Esters: These are generally more stable to chromatography and less prone to protodeboronation.

    • MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can be advantageous.[4]

    • Potassium Aryltrifluoroborates (ArBF3K): These salts are known for their high stability and can be more robust than the corresponding boronic acids.[4]

Step 2: Optimization of the Catalytic System

For sterically hindered substrates, the choice of palladium source and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ are often inefficient for these challenging couplings.

  • Palladium Precatalysts: Use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or specialized precatalysts (e.g., XPhos-Pd-G3) which are designed for challenging couplings.

  • Ligand Selection: The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary to overcome the steric barrier of the oxidative addition and facilitate the difficult transmetalation step.

Recommended Ligands for Screening:

Ligand TypeExamplesRationale
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly effective for sterically hindered substrates due to their bulk and electron-donating properties.[5]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Strong electron donor, promotes oxidative addition.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable, highly active palladium complexes.
  • Setup: In parallel, prepare a series of reaction vials under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • Reagents: To each vial, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In separate vials, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol% for monodentate ligands).

  • Solvent: Add degassed solvent (e.g., dioxane or toluene, 0.1 M).

  • Reaction: Stir the reactions at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours).

  • Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the conversion and identify the optimal catalyst system.

Step 3: Base and Solvent Optimization

The choice of base and solvent is interdependent and crucial for activating the boronic acid while minimizing side reactions.

  • Base Selection: For sterically hindered boronic acids, stronger bases are often required to facilitate the formation of the reactive boronate species.[1]

    • Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, Ba(OH)₂.

    • Anhydrous Conditions: Given the issue of protodeboronation, using a strong, anhydrous base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent can be highly effective.[1]

  • Solvent System:

    • Aprotic Solvents: Toluene, dioxane, and THF are commonly used. They are generally good choices, especially when trying to minimize protodeboronation.

    • Protic Co-solvents: While often used, water can be detrimental for this specific substrate. If a co-solvent is needed for solubility, consider using minimal amounts or exploring alternatives like t-BuOH.[7]

Step 4: Temperature Control
  • Initial Temperature: Start with a moderate temperature (e.g., 80 °C).

  • Increasing Temperature: If the reaction is sluggish, a higher temperature (e.g., 100-110 °C) may be necessary to overcome the activation energy for the sterically hindered transmetalation. However, be aware that excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.

The Suzuki Catalytic Cycle with a Hindered Substrate

The following diagram illustrates the key steps of the Suzuki-Miyaura coupling, highlighting the challenging transmetalation step with a sterically hindered boronic acid.

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Transmetalation Transmetalation (Slow Step) PdII_Aryl R¹-Pd(II)L₂-R² PdII->PdII_Aryl [Ar-B(OH)₃]⁻ (Steric Hindrance) PdII_Aryl->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base (OH⁻)

Sources

Optimizing reaction conditions for (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-B-23DM-4F Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organoboron Chemistry

Introduction: The Steric-Electronic Paradox

Welcome to the technical guide for (4-Formyl-2,3-dimethylphenyl)boronic acid . This molecule presents a unique synthetic challenge that often leads to experimental failure if treated like a standard phenylboronic acid.

The difficulty arises from two competing structural features:

  • Steric Hindrance (The Brake): The methyl group at the 2-position (ortho) creates significant steric bulk around the boron center. This slows down the transmetallation step in cross-coupling reactions. The methyl group at the 3-position adds a "buttressing effect," making the 2-methyl group more rigid and further impeding the approach of the palladium catalyst.

  • Electronic Activation (The Accelerator): The formyl group at the 4-position is electron-withdrawing. While this typically activates the ring for transmetallation, it also increases the Lewis acidity of the boron, making it highly susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions.

The Result: Your reaction is kinetically slow (due to sterics) but the substrate is chemically fragile (due to electronics). This guide provides the precise conditions to navigate this paradox.

Module 1: Critical Reaction Parameters

Ligand Selection: Overcoming the "Orthogonal Wall"

Standard ligands like triphenylphosphine (


) are insufficient. The cone angle is too small to facilitate oxidative addition efficiently, and they lack the bulk to force the reductive elimination in crowded systems.
  • Recommendation: Use Buchwald Dialkylbiaryl Ligands .

  • Primary Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on the lower ring provide stability, while the cyclohexyl groups create the necessary pocket for the hindered boronic acid to enter.

  • Secondary Choice: XPhos (for extremely difficult cases where SPhos fails).

Base Chemistry: The pH Balancing Act
  • The Trap: Strong hydroxide bases (

    
    , 
    
    
    
    ) promote rapid transmetallation but will destroy your aldehyde (Cannizzaro reaction) or cause rapid protodeboronation.
  • The Failure: Carbonate bases (

    
    ) are often too weak to activate the hindered boronate species effectively, leading to stalled reactions.
    
  • The Solution: Potassium Phosphate (

    
    ) . It provides a "Goldilocks" basicity—strong enough to activate the hindered boron but mild enough to preserve the aldehyde and minimize deboronation.
    
Solvent Systems
  • Anhydrous vs. Wet: A small amount of water is mechanistically required for the boronic acid

    
     boronate conversion. However, excess water accelerates protodeboronation.
    
  • Recommendation: Toluene/Water (10:1) or Dioxane/Water (10:1) . Avoid alcohols (MeOH/EtOH) as they can form hemiacetals with the aldehyde, altering reactivity.

Module 2: Visualizing the Challenge

The following diagram illustrates the competing pathways occurring in your flask. The goal is to accelerate the "Green" path before the "Red" path takes over.

ReactionPathways Start (4-Formyl-2,3-dimethylphenyl) boronic acid Boronate Activated Boronate Species [Ar-B(OH)3]- Start->Boronate Base (K3PO4) + H2O SideRxn Aldehyde Oxidation/ Cannizzaro Start->SideRxn Strong Base (NaOH) or O2 Leak Pd_Complex Pd-Catalyst (Transmetallation) Boronate->Pd_Complex SPhos Ligand (Overcomes Sterics) Deboronation Protodeboronation (Ar-H + B(OH)3) Boronate->Deboronation Slow Reaction Time or High Temp Product Coupled Biaryl Product Pd_Complex->Product Reductive Elimination

Figure 1: Kinetic competition between productive coupling (Green) and destructive side reactions (Red).

Module 3: Optimized Experimental Protocol

Objective: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide.

Reagents:

  • This compound (1.2 - 1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • 
     (2 mol%) or 
    
    
    
    (5 mol%)
  • SPhos (4-8 mol%, maintain 1:2 Pd:Ligand ratio)

  • 
     (2.0 - 3.0 equiv)
    
  • Solvent: Toluene/Water (20:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a separate vial, dissolve the Pd source and SPhos in the anhydrous organic solvent. Stir at room temperature for 15-30 minutes. Why? This ensures the active catalytic species is formed before exposing the fragile boronic acid to heat/base.

  • Loading: Charge the reaction vessel with the Aryl Bromide, Boronic Acid, and solid

    
    .
    
  • Inerting: Cap the vessel and cycle Vacuum/Argon (3x) to remove oxygen. Oxygen causes homocoupling and aldehyde oxidation.

  • Addition: Syringe in the pre-complexed catalyst solution and the degassed water.

  • Reaction: Heat to 80°C - 90°C . Do not exceed 100°C unless necessary; higher temps favor deboronation.

  • Monitoring: Check TLC/LCMS at 2 hours. If conversion is <50%, add a second portion of boronic acid (0.5 equiv). Hindered boronic acids often decompose before the halide is consumed.

Module 4: Troubleshooting Matrix (FAQs)

Q1: I see the starting Aryl Bromide remaining, but the Boronic Acid is gone. What happened?

Diagnosis: You suffered from Protodeboronation .[1] The boronic acid lost its boron group (replaced by H) faster than it could couple. Solution:

  • Switch Solvent: Move to strictly anhydrous THF or Dioxane and use CsF (Cesium Fluoride) as the base. Anhydrous fluoride activation avoids the hydrolytic pathway that leads to deboronation.

  • Dosing: Add the boronic acid in portions (e.g., 0.5 equiv every hour) to keep the concentration of the active (but unstable) species low relative to the catalyst.

Q2: The reaction mixture turned black immediately and stalled.

Diagnosis: Pd-Black precipitation . The catalyst decomposed because the ligand failed to stabilize it, likely due to the steric bulk of the substrate preventing ligation. Solution: Increase the Ligand:Metal ratio to 3:1 or 4:1 . Ensure you are using SPhos or XPhos ; standard phosphines cannot stabilize Pd in the presence of this hindered substrate.

Q3: I am getting a byproduct with M+16 mass.

Diagnosis: Aldehyde Oxidation . Your formyl group oxidized to a carboxylic acid (


).
Solution: 
  • Degas solvents more rigorously (sparge with Argon for 20 mins).

  • If the problem persists, protect the aldehyde as an acetal (using ethylene glycol) prior to coupling. The acetal is stable to base and can be deprotected with dilute acid (

    
    ) during workup.
    
Q4: The boronic acid doesn't dissolve in Toluene.

Diagnosis: Boronic acids are polar; hindered ones can be waxy or polymeric (anhydrides). Solution: Add a co-solvent. A mixture of Toluene/n-Butanol (4:1) is excellent for solubility and is compatible with Suzuki conditions.

Module 5: Decision Tree for Optimization

Use this flow to determine your next move if the standard protocol fails.

TroubleshootingTree Start Start Optimization CheckYield Check LCMS/Yield Start->CheckYield Good Yield > 80% (Success) CheckYield->Good Yes Low_SM_Left Low Yield (Halide Remains) CheckYield->Low_SM_Left Boronic Acid Consumed But No Product Low_Decomp Low Yield (Aldehyde Decomp) CheckYield->Low_Decomp Complex Mixture Action_Debor 1. Switch Base to K3PO4 2. Add BA in Portions Low_SM_Left->Action_Debor Action_Temp Lower Temp to 60°C Increase Catalyst Load Low_Decomp->Action_Temp Action_Anhydrous Use Anhydrous Conditions (CsF / Dioxane) Action_Debor->Action_Anhydrous If still failing Action_Protect Protect Aldehyde (Acetal Formation) Action_Temp->Action_Protect If still failing

Figure 2: Troubleshooting logic for hindered formyl-boronic acid couplings.

References

  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3] (Validation of SPhos/XPhos for hindered substrates).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanisms of protodeboronation and base selection).

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry. (General stability of formyl-substituted boronic acids).

  • Kinoshita, H., et al. (2018).[4] Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids. Beilstein Journal of Organic Chemistry. (Specifics on steric hindrance in ortho-systems).

Sources

Effect of temperature on the stability of (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Formyl-2,3-dimethylphenyl)boronic Acid

Topic: Navigating the Thermal Stability of this compound

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound. This document provides in-depth insights and practical troubleshooting advice regarding the thermal stability of this versatile reagent. As experienced scientists know, the success of reactions like the Suzuki-Miyaura coupling hinges on the integrity of the boronic acid used. This guide is structured to help you understand the challenges posed by temperature and how to mitigate them effectively in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A: To maximize shelf-life and prevent degradation, the compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C. It is crucial to minimize exposure to moisture and air, as boronic acids are susceptible to both hydration and oxidation.[1] For long-term storage, sealing the container with paraffin film after flushing with inert gas is a highly recommended practice. The material should also be kept away from direct sunlight and heat sources.[2][3]

Q2: What are the primary degradation pathways for this boronic acid, especially when heated?

A: Temperature significantly accelerates two primary degradation pathways for arylboronic acids:

  • Dehydration to Boroxine: In the solid state or in aprotic solvents, heating can cause three molecules of the boronic acid to lose three molecules of water, forming a cyclic trimer anhydride called a boroxine. This process is often reversible upon addition of water, but it alters the reagent's molecular weight, impacting stoichiometric calculations and potentially affecting reaction kinetics.[4]

  • Protodeboronation: This is an irreversible degradation process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 2,3-dimethylbenzaldehyde. This reaction is significantly accelerated by temperature, especially in the presence of water, acids, or bases.[5][6] Arylboronic acids with electron-withdrawing substituents, such as the formyl group on this compound, can be particularly susceptible to base-catalyzed protodeboronation.[7]

Q3: Are there any visible signs that my this compound has degraded?

A: While analytical confirmation is always best, visual inspection can offer clues. Signs of potential degradation include:

  • Clumping or Caking: This suggests moisture absorption, which can facilitate degradation.[2]

  • Discoloration: A change from a white or off-white powder to a yellowish or brownish solid can indicate the formation of impurities.

  • Poor Solubility: Degraded material, particularly the formation of insoluble polymeric byproducts, may exhibit reduced solubility in common organic solvents compared to a fresh sample.

Q4: I am planning a reaction at 80-100°C. Is this compound stable at these temperatures?

A: While many Suzuki-Miyaura couplings are run in this temperature range, it is a region of concern for boronic acid stability.[8] At these temperatures, the rate of both protodeboronation and boroxine formation can become significant, especially over extended reaction times.[5][9] The stability is highly dependent on the solvent, base, and the presence of water. For reactions requiring elevated temperatures, it is critical to use anhydrous conditions, thoroughly degassed solvents, and consider strategies to minimize reagent decomposition, as detailed in the troubleshooting section below.

Section 2: Troubleshooting Experimental Failures

When reactions yield poor or inconsistent results, reagent stability is a primary suspect. This section provides a structured approach to diagnosing and solving these issues.

Scenario: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

Question: My Suzuki-Miyaura coupling reaction using this compound resulted in a low yield of the desired product, with significant recovery of my starting halide and the presence of 2,3-dimethylbenzaldehyde. What went wrong?

Answer: This outcome strongly suggests that the boronic acid degraded before or during the reaction. The presence of 2,3-dimethylbenzaldehyde is a definitive marker of protodeboronation. High reaction temperatures are a major contributor to this problem.

Troubleshooting Workflow

Here is a logical workflow to diagnose the root cause of the failure.

G start Low Yield / Reaction Failure check_reagent 1. Assess Boronic Acid Quality (NMR, LC-MS, Melting Point) start->check_reagent reagent_ok Quality is High check_reagent->reagent_ok Test Pass reagent_bad Degradation Confirmed (Protodeboronation / Impurities) check_reagent->reagent_bad Test Fail check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions action_discard Action: Discard old reagent. Source fresh, high-purity material. reagent_bad->action_discard success Improved Yield action_discard->success temp_issue Temp > 80°C? Long reaction time? check_conditions->temp_issue Temperature solvent_issue Solvents anhydrous? Thoroughly degassed? check_conditions->solvent_issue Solvents/Atmosphere action_temp Action: Lower temperature. Screen catalysts for lower temp activity. temp_issue->action_temp action_solvent Action: Use freshly dried solvents. Degas with Ar/N2 for 20-30 min. solvent_issue->action_solvent action_temp->success action_solvent->success

Sources

Boron Impurity Remediation: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BOR-REM-001 Subject: Removal of Pinacol Boronate (Bpin) and Boronic Acid Impurities Assigned Specialist: Senior Application Scientist

Executive Summary & Safety Context

The Problem: Organoboron compounds, particularly pinacol boronate esters (Bpin) and boronic acids, are ubiquitous in Suzuki-Miyaura couplings and Miyaura borylations. However, they are notoriously difficult to remove due to:

  • Amphiphilicity: They often co-elute with products on silica gel.

  • "Stickiness": Boron has an empty p-orbital that interacts strongly with the silanols on silica, causing peak tailing and contamination.

  • Regulatory Risk: Under ICH M7 guidelines , boronic acids and their esters are flagged as potential Genotoxic Impurities (GTIs). Strict limits (often <1.5 µ g/day intake) are required for pharmaceutical intermediates.

The Solution Architecture: This guide provides three validated workflows for boron removal, selected based on your product's stability and the scale of your reaction.

Workflow Selector (Decision Matrix)

Use this decision tree to select the appropriate remediation protocol for your specific substrate.

BoronRemovalDecision Start Start: Boron Impurity Detected OxidativeCheck Is product stable to Oxidation (H2O2/NaIO4)? Start->OxidativeCheck OxidativeYes Yes OxidativeCheck->OxidativeYes OxidativeNo No OxidativeCheck->OxidativeNo ProtocolA Protocol A: Oxidative Hydrolysis (NaIO4 or H2O2) OxidativeYes->ProtocolA SolubilityCheck Is product water soluble? OxidativeNo->SolubilityCheck SolubleYes Yes (Hydrophilic) SolubilityCheck->SolubleYes SolubleNo No (Lipophilic) SolubilityCheck->SolubleNo ProtocolB Protocol B: Polymer Scavenging (Amberlite IRA-743) SolubleYes->ProtocolB ProtocolC Protocol C: Sorbitol/DEA Complexation SolubleNo->ProtocolC

Figure 1: Decision matrix for selecting the optimal boron removal strategy based on substrate stability and solubility.

Technical Protocols
Protocol A: Oxidative Hydrolysis (The "Sun Method")

Best for: Stable organic products contaminated with pinacol boronates (Bpin).

Mechanism: Pinacol esters are kinetically stable to hydrolysis but susceptible to oxidation. Oxidants convert the


 bond (in organoboranes) or the boronate ester into a borate species that hydrolyzes rapidly to boric acid (

) and pinacol, both of which are water-soluble.

Reagents:

  • Sodium Periodate (

    
    )
    
  • Ammonium Acetate (

    
    )
    
  • Acetone/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in a 1:1 mixture of Acetone and Water (0.1 M concentration relative to substrate).

  • Addition: Add

    
     (1.0 equiv) and 
    
    
    
    (3.0 equiv).
  • Agitation: Stir vigorously at room temperature for 4–12 hours.

    • Checkpoint: Monitor by TLC.[1][2] The non-polar Bpin spot should disappear.

  • Workup:

    • Filter off any white solid precipitate (insoluble iodate byproducts).

    • Remove acetone under reduced pressure (rotary evaporator).

    • Extract the remaining aqueous layer with EtOAc or DCM.

    • Result: The boron species (now boric acid/pinacol) remain in the aqueous phase; your product partitions into the organic phase.

Data Validation: | Parameter | Standard Hydrolysis (HCl) | Oxidative Hydrolysis (


) |
| :--- | :--- | :--- |
| Bpin Removal Efficiency  | < 20% (Kinetic stability) | > 98% |
| Reaction Time  | > 24 Hours | 4–6 Hours |
| Functional Group Tolerance  | Low (Acid sensitive) | High (Except sulfides/alkenes) |
Protocol B: Sorbitol Complexation (The "Green" Wash)

Best for: Acid/Oxidation-sensitive substrates.

Mechanism: Boronic acids and esters form thermodynamically stable spiro-borate complexes with 1,2-diols or 1,3-diols. D-Sorbitol, having multiple hydroxyl groups, acts as a "boron sponge," pulling boron species from the organic phase into the aqueous phase by forming a highly water-soluble complex.

Reagents:

  • D-Sorbitol (saturated aqueous solution)

  • Sodium Carbonate (

    
    ) or 
    
    
    

Step-by-Step:

  • Preparation: Prepare the crude product in a non-miscible organic solvent (EtOAc, Et2O, or DCM).

  • The Wash: Add an equal volume of saturated aqueous D-sorbitol (approx. 1M) and 10% aqueous

    
     .
    
    • Note: Basic pH promotes the formation of the anionic spiro-borate complex.

  • Agitation: Stir vigorously for 30–60 minutes.

  • Separation: Separate the layers. The boron-sorbitol complex will be in the aqueous layer.

  • Repeat: Perform the wash 2–3 times for >95% removal.

SorbitolMechanism Bpin Residual Bpin (Lipophilic) Complex Spiro-Borate Complex (Highly Hydrophilic) Bpin->Complex + Sorbitol pH > 8 Sorbitol D-Sorbitol (Aqueous) Sorbitol->Complex Pinacol Free Pinacol (Aqueous) Complex->Pinacol Displacement

Figure 2: Mechanism of Sorbitol Complexation. The thermodynamic stability of the Sorbitol-Boron complex drives the equilibrium toward the aqueous phase.

Troubleshooting & FAQs

Q1: My product is co-eluting with the pinacol ester on silica gel. What can I add to the mobile phase?

  • Technical Answer: Boronic esters often "tail" on silica due to interaction with silanol groups.

  • Fix: Do not just change the solvent ratio.

    • Impregnation: Add 1–5% Triethylamine (TEA) to your column eluent. This blocks the acidic silanol sites.

    • TLC Visualization: Use Curcumin Stain (turns bright red/orange with boron) to distinguish your product from the boron impurity. Iodine is often non-specific.

Q2: I see "ghost peaks" in my NMR around 1.2–1.3 ppm. Is this Bpin?

  • Technical Answer: Yes, the methyl groups of the pinacol moiety appear as a singlet at ~1.25 ppm.

  • Confirmation: Run an

    
     NMR .
    
    • Bpin (Ester): ~30 ppm (broad).

    • Boric Acid (Hydrolyzed): ~20 ppm.

    • Tetra-coordinate Borate (Complexed): ~0–10 ppm (sharp).

  • Fix: If these peaks persist after Protocol A/C, your product might be forming a boronate adduct (if your product has a 1,2-diol or amino-alcohol motif). You may need to protect these groups before coupling.

Q3: Can I use polymer scavengers for large-scale purification?

  • Technical Answer: Yes. For scale-up (>10g), liquid-liquid extraction is inefficient.

  • Recommendation: Use Amberlite IRA-743 (or similar glucamine-functionalized resins).

    • Protocol: Slurry the resin in your organic solvent (MeOH/DCM) for 2 hours. The resin specifically chelates boron. Filter the resin to remove the impurity.

References
  • Yuen, A. K. L., & Marks, G. E. (2011). Simple and efficient removal of boronic acid pinacol esters from reaction mixtures.[3] Tetrahedron Letters.[4]

  • Sun, C., Potter, B., & Morken, J. P. (2011). A Practical Method for the Removal of Pinacol Boronate Esters from Reaction Mixtures. Journal of Organic Chemistry.

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Carrillo, J. D., et al. (2011). Sorbitol-based extraction of boron impurities.[5] Journal of Organic Chemistry. (Validated non-oxidative method).

Sources

Catalyst and ligand screening for hindered substrates like (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its reliability and functional group tolerance.[1][2] However, its efficiency can be severely compromised when substrates bearing significant steric bulk are involved, such as with (4-Formyl-2,3-dimethylphenyl)boronic acid. The ortho-dimethyl substitution pattern on this substrate physically obstructs the approach to the palladium center, hindering the crucial transmetalation and reductive elimination steps of the catalytic cycle.[3][4] This guide provides researchers with a comprehensive resource for troubleshooting common issues, selecting appropriate catalyst systems, and optimizing reaction conditions for these challenging transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction shows no conversion. All I see is starting material. What should I do?

This is a common issue indicating a failure in catalyst activation or the oxidative addition step. The steric bulk of the substrate may be preventing the formation of the active Pd(0) species or its subsequent reaction with the aryl halide.

Troubleshooting Flowchart: No Reaction

G start No Reaction Observed check_reagents Step 1: Verify Reagent Quality & Purity - Degas solvents thoroughly? - Boronic acid quality? - Base anhydrous and finely ground? start->check_reagents check_catalyst Step 2: Assess Catalyst System - Precatalyst appropriate for hindered substrates? - Ligand sufficiently bulky/electron-rich? - Catalyst/ligand ratio correct? check_reagents->check_catalyst Reagents OK run_control Step 3: Run a Positive Control - Use a simple, unhindered substrate (e.g., phenylboronic acid). - Does the control reaction work? check_catalyst->run_control Catalyst System OK run_control->check_catalyst Control Fails re_evaluate Step 4: Re-evaluate Conditions - Increase temperature? - Screen alternative bases/solvents? run_control->re_evaluate Control Works outcome_yes Reaction Works re_evaluate->outcome_yes outcome_no Problem Persists re_evaluate->outcome_no

Caption: Troubleshooting decision tree for failed reactions.

Detailed Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Solvents: Ensure solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[5]

    • Base: For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are anhydrous and finely powdered to maximize surface area and reactivity. Some anhydrous couplings with K₃PO₄ paradoxically require a small amount of water to function effectively.[6]

    • Boronic Acid: Check the purity of the this compound. Boronic acids can degrade over time, forming boroxines (cyclic trimers) which may have different reactivity profiles.[5]

  • Re-evaluate the Catalyst System:

    • Palladium Source: Standard sources like Pd(PPh₃)₄ may be ineffective. Switch to modern, well-defined precatalysts designed for challenging couplings.[7][8] Palladacycles (e.g., G3- or G4-type Buchwald precatalysts) are particularly effective as they generate the active L-Pd(0) species cleanly and efficiently at low temperatures.[9]

    • Ligand Choice: The key to success is using bulky, electron-rich phosphine ligands.[3][10] These ligands promote the crucial, sterically-demanding reductive elimination step and stabilize the palladium center.[3] For di-ortho-substituted substrates, ligands like SPhos, RuPhos, or XPhos are excellent starting points.[4]

  • Run a Positive Control: To confirm that your reagents and general technique are sound, set up a parallel reaction with a less demanding substrate pair, such as phenylboronic acid and 4-bromotoluene.[6] If this reaction works, the issue lies specifically with the hindered substrate combination. If it fails, there is a more fundamental problem with your setup (e.g., contaminated solvent, inactive catalyst).

FAQ 2: My reaction is working, but the yield is very low. How can I optimize it?

Low yields often point to incomplete conversion or competing side reactions. The primary culprits for hindered substrates are slow reaction kinetics and protodeboronation.

Troubleshooting Steps for Low Yield:

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve yields by increasing the concentration of the active catalytic species.

  • Optimize the Base and Solvent System:

    • Base: The choice of base is critical. Strong, non-nucleophilic bases are preferred. K₃PO₄ is a robust, general-purpose base. For more challenging cases, Cs₂CO₃ or K₂CO₃ may be effective.[11][12] The base activates the boronic acid for transmetalation.[13][14]

    • Solvent: Aprotic polar solvents are typically used. Toluene, dioxane, and THF are common choices. A combination of solvents, such as dioxane/water, can sometimes accelerate the reaction, but may also increase the risk of protodeboronation.[6]

  • Elevate the Temperature: Sterically hindered couplings often require more thermal energy to overcome the activation barriers for oxidative addition and reductive elimination. If your reaction is sluggish at 80 °C, cautiously increase the temperature to 100-110 °C, monitoring for potential decomposition.

  • Screen a Panel of Catalysts and Ligands: A systematic screening approach is the most powerful tool for optimization.[15][16] Even within the class of bulky phosphines, subtle steric and electronic differences can lead to dramatic changes in reactivity.

FAQ 3: I'm observing a significant amount of deboronated starting material. How can I suppress this side reaction?

Protodeboronation is the protonolysis of the C–B bond, converting your valuable boronic acid into an inert hydrocarbon (in this case, 2,3-dimethylbenzaldehyde).[17] This side reaction is often base-catalyzed and accelerated by the presence of water.[18][19]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: While challenging, running the reaction under strictly anhydrous conditions is the most direct way to prevent protodeboronation. Use anhydrous solvents and bases.

  • Convert to a More Stable Boronate Ester: Boronic acids are often in equilibrium with their corresponding boroxines and are susceptible to degradation.[5] Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or neopentyl glycol boronate ester, can significantly increase its stability and reduce the rate of protodeboronation.[5][20]

  • Choose the Right Base: While a base is required, highly aqueous strong bases can accelerate the unwanted side reaction. Using a weaker base like K₂CO₃ or even KF might provide a better balance between activating the boronic acid for coupling and minimizing protodeboronation.[13]

  • "Slow Release" Strategies: Using boronate derivatives like MIDA boronates or aryltrifluoroborates can slowly release the active boronic acid into the reaction medium.[4][19] This keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired cross-coupling pathway over the competing protodeboronation.

Recommended Initial Screening Conditions

For a substrate as hindered as this compound, a robust starting point is crucial. The following table outlines a recommended set of catalysts and ligands for an initial screen.

ParameterRecommended ConditionsRationale & Causality
Palladium Precatalyst Buchwald G3 or G4 Palladacycle (e.g., XPhos-Pd-G3)These are air-stable Pd(II) precatalysts that reliably generate the active L-Pd(0) species in situ, avoiding issues with inconsistent reduction of Pd(II) sources like Pd(OAc)₂.[7][9]
Ligand XPhos, SPhos, RuPhosThese are bulky, electron-rich dialkylbiaryl phosphine ligands. The steric bulk facilitates the difficult reductive elimination step, while the electron-donating nature promotes the initial oxidative addition.[3][10][21]
Base K₃PO₄ (anhydrous, finely ground)A strong, non-nucleophilic base that effectively promotes transmetalation without introducing competing side reactions.[6]
Solvent Dioxane or Toluene (anhydrous)Aprotic solvents that offer good solubility for the reactants and catalyst system while minimizing protodeboronation pathways.
Temperature 80 - 110 °CHindered couplings require higher thermal energy to overcome activation barriers.
Concentration 0.1 MA standard starting concentration that balances reaction rate with solubility.

Experimental Protocol: High-Throughput Catalyst Screening

This protocol describes setting up a 24-well plate screen to efficiently identify a lead catalyst/ligand system. High-throughput screening (HTS) allows for the systematic exploration of variables to rapidly identify optimal conditions.[15][22][23]

Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock 1. Prepare Stock Solutions - Aryl Halide - Boronic Acid - Base Slurry prep_catalyst 2. Prepare Catalyst Array - Dispense Pd Precatalyst - Dispense Ligand Solutions add_reagents 3. Add Reagents - Transfer stock solutions to catalyst array via multichannel pipette prep_catalyst->add_reagents seal_react 4. Seal & React - Seal plate with cap mat - Heat with stirring add_reagents->seal_react quench_sample 5. Quench & Sample - Cool plate - Add internal standard - Dilute for analysis seal_react->quench_sample analyze 6. Analyze - LC-MS or GC-MS to determine conversion/yield quench_sample->analyze identify 7. Identify Hits - Rank performance - Select leads for optimization analyze->identify

Caption: High-throughput screening workflow for catalyst optimization.

Step-by-Step Methodology:

  • Preparation (in an inert atmosphere glovebox):

    • To a 24-well plate containing magnetic stir bars, add the desired palladium precatalyst (e.g., 2 µmol per well).

    • Add the screening ligands (e.g., 2.4 µmol per well) from stock solutions in anhydrous toluene.

    • Prepare a stock solution of the aryl halide coupling partner.

    • Prepare a separate stock solution/slurry containing this compound (1.2-1.5 equivalents) and the base (e.g., K₃PO₄, 2-3 equivalents) in the reaction solvent.

  • Reaction Execution:

    • Add the aryl halide stock solution to each well.

    • Add the boronic acid/base slurry to each well to initiate the reactions.

    • Seal the plate securely with a cap mat.

    • Transfer the plate to a pre-heated stirring block outside the glovebox and run the reaction for the desired time (e.g., 12-24 hours).

  • Analysis:

    • Allow the plate to cool to room temperature.

    • Quench the reactions by adding a small amount of water or solvent.

    • Add a stock solution of an internal standard (e.g., dodecane, biphenyl).

    • Dilute the samples and analyze by LC-MS or GC-MS to determine the conversion of starting material and yield of the desired product.

This systematic approach allows for the direct comparison of multiple catalyst systems under identical conditions, providing clear and actionable data for reaction optimization.[24]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Schrödinger. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]

  • National Institutes of Health. Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Unchained Labs. Unleashing high-throughput reaction screening. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Harvard DASH. Publication: Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. [Link]

  • ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • HTE-Personal. High-Throughput Screening Techniques in Catalysis. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. Best practices in catalyst screening. [Link]

  • University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]

  • National Institutes of Health. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. Practical catalytic method for synthesis of sterically hindered anilines. [Link]

  • Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • ChemRxiv. Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl. [Link]

  • ACS Medicinal Chemistry Letters. Practical High-Throughput Experimentation for Chemists. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • SciSpace. Well-defined nickel and palladium precatalysts for cross-coupling. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

Sources

Validation & Comparative

Technical Guide: Advantages of (4-Formyl-2,3-dimethylphenyl)boronic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precision Tool" of Boronic Acids

In the landscape of organoboron reagents, (4-Formyl-2,3-dimethylphenyl)boronic acid (CAS: 1227367-88-7) represents a specialized evolution of the ubiquitous 4-formylphenylboronic acid (4-FPBA). While 4-FPBA is the "workhorse" for generating simple biaryl aldehydes, the 2,3-dimethyl derivative serves as a "precision tool" designed for challenging synthetic landscapes.

Its strategic methylation pattern offers three critical advantages over the standard alternative:

  • Enhanced Hydrolytic Stability: The ortho-methyl group at C2 significantly retards protodeboronation, a common failure mode in standard boronic acids under basic coupling conditions.

  • Conformational Locking: The methyl groups restrict rotation in the resulting biaryl systems, enabling the synthesis of atropisomeric drugs and rigidified ligands.

  • Orthogonal Reactivity Control: The C3-methyl group provides steric modulation of the aldehyde, improving chemoselectivity during subsequent reductive aminations.

Comparative Analysis: 2,3-Dimethyl vs. Unsubstituted Analogs

The following table contrasts the performance metrics of this compound against the standard 4-FPBA.

Table 1: Performance Comparison Matrix
FeatureStandard 4-FPBAThis compoundImpact on Synthesis
Protodeboronation Rate High (Fast decomposition in aq. base)Low (Sterically protected C-B bond)Higher yields in slow reactions or harsh conditions.[1]
Suzuki Coupling Rate Fast (Low steric hindrance)Moderate (Requires active ligands like SPhos/XPhos)Requires specialized catalytic systems but yields more stable products.[1]
Solubility (Organic) ModerateHigh (Lipophilic methyl groups)Improved homogeneity in non-polar solvents (Toluene/Dioxane).[1]
Aldehyde Reactivity High (Prone to side-oxidation)Modulated (C3-Me hinders nucleophilic attack)Reduced side-reactions; enhanced stereocontrol in chiral amine synthesis.
Biaryl Rotation Free rotationRestricted (High rotational barrier)Essential for designing atropisomeric kinase inhibitors.[1]

Mechanistic Insight: The "Steric Shield" Effect

The structural uniqueness of this molecule lies in its substitution pattern.[1] The C2-methyl group acts as a "gatekeeper" for the boron atom, while the C3-methyl modulates the aldehyde.

StericShield Molecule (4-Formyl-2,3-dimethylphenyl) boronic acid C2_Me C2-Methyl Group (Ortho to Boron) Molecule->C2_Me C3_Me C3-Methyl Group (Ortho to Aldehyde) Molecule->C3_Me Effect_B Blocks Hydrolytic Attack (Prevents Protodeboronation) C2_Me->Effect_B Steric Shielding Effect_Rot Restricts Biaryl Rotation (Atropisomerism) C2_Me->Effect_Rot steric clash with coupling partner Effect_Ald Modulates Nucleophilic Trajectory (Stereocontrol) C3_Me->Effect_Ald Proximal Bulk

Figure 1: Mechanistic impact of the 2,3-dimethyl substitution pattern on chemical stability and reactivity.

Validated Experimental Protocol

Objective: Synthesis of a sterically congested biaryl aldehyde via Suzuki-Miyaura coupling. Challenge: Standard Pd(PPh3)4 catalysts often fail with ortho-substituted boronic acids due to slow transmetallation.[1] This protocol uses a Buchwald precatalyst system to overcome the steric barrier.[1]

Materials
  • Reagent A: this compound (1.2 equiv)

  • Reagent B: Aryl Bromide/Chloride (1.0 equiv)[1]

  • Catalyst: XPhos Pd G2 (2 mol%) – Crucial for hindered substrates[1]

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with Reagent B (1.0 mmol), Boronic Acid (1.2 mmol, 213 mg), XPhos Pd G2 (0.02 mmol), and K3PO4 (3.0 mmol). Seal the vial. Evacuate and backfill with Argon (3 cycles).[1]

    • Why: Oxygen poisons the active Pd(0) species, which is critical when the reaction rate is slowed by steric hindrance.

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Why: The biphasic system dissolves the inorganic base while the dioxane solubilizes the lipophilic dimethyl-boronic acid.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Monitor via TLC or LC-MS.[1] Look for the consumption of the aryl halide.[1]

    • Note: Unlike unhindered boronic acids which couple in <1 hour, the C2-methyl group requires longer reaction times for transmetallation.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • If the reaction stalls (aryl halide remains), add an additional 1 mol% catalyst and raise temperature to 100°C. The high stability of the 2,3-dimethyl boronic acid allows for prolonged heating without decomposition, unlike standard 4-FPBA.

Application Workflow: "Dual-Key" Synthesis

This molecule is best utilized in workflows where the boronic acid and aldehyde serve as sequential "keys" to unlock molecular complexity.[1]

DualKey Start Start: (4-Formyl-2,3-dimethylphenyl) boronic acid Step1 Step 1: Suzuki Coupling (Boron Key) Start->Step1 Pd-Catalysis (Stable to Base) Intermediate Intermediate: Biaryl Aldehyde (Conformationally Locked) Step1->Intermediate Step2 Step 2: Reductive Amination (Aldehyde Key) Intermediate->Step2 Amine + NaBH(OAc)3 (Stereoselective) Final Final Product: Rigidified Biaryl Amine (e.g., Kinase Inhibitor) Step2->Final

Figure 2: The "Dual-Key" synthetic workflow utilizing the orthogonal reactivity of the boronate and formyl groups.

References

  • MDPI. (2017).[1] Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2014).[1] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link][1]

  • NIH. (2022).[1] In Situ Studies of Arylboronic Acids/Esters: Kinetics and Dysfunction. Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Reaction Product Validation: NMR and Mass Spectrometry in Synergy

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of chemical synthesis, particularly within the pharmaceutical and drug development sectors, the unambiguous confirmation of a reaction product's identity and purity is not merely a procedural step but the cornerstone of scientific integrity. This guide provides an in-depth comparison of two pivotal analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the validation of reaction products. As orthogonal yet complementary methods, their combined application provides a robust and comprehensive characterization that is essential for advancing research and meeting stringent regulatory standards.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of practical application. Every step is designed to be part of a self-validating system, ensuring that the data generated is both accurate and reliable.

The Indispensable Role of Orthogonal Validation

In analytical chemistry, an orthogonal method is an additional technique that provides significantly different selectivity to the primary method.[2] This approach is critical for ensuring reliability and precision in complex analyses.[2] When applied to the validation of a synthetic product, NMR and mass spectrometry serve as ideal orthogonal partners. NMR provides an exquisitely detailed map of the molecule's atomic connectivity, while mass spectrometry delivers a highly precise measurement of its molecular weight.[1] Relying on a single technique can lead to overlooking critical impurities or misinterpreting data.[3] Regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) emphasize the importance of well-characterized reference standards and robust analytical procedures, a requirement effectively met by the synergistic use of NMR and MS.[4][5][6]

Performance Comparison: A Tale of Two Techniques

The decision to use NMR, mass spectrometry, or both, is contingent on the specific questions being asked about the reaction product. Each technique offers unique advantages and inherent limitations.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Detailed molecular structure and connectivity of atoms.Precise molecular weight (mass-to-charge ratio, m/z).[7]
Sensitivity Relatively low, typically requiring milligram quantities of the sample.Exceptionally high, capable of detecting femtomole to attomole levels.
Purity Assessment Excellent for quantitative analysis (qNMR) using an internal standard to determine absolute purity.Provides relative purity based on the peak area of the target ion versus impurity ions.
Isomer Differentiation Superb at distinguishing between constitutional isomers and stereoisomers.Can sometimes differentiate isomers based on fragmentation patterns, but it is often challenging.
Sample Preparation Non-destructive, allowing for sample recovery. Requires deuterated solvents.Destructive, as the sample is ionized and fragmented.[8]
Throughput Lower, with experiments taking from minutes to hours.Higher, with rapid analysis times, especially when coupled with chromatography (LC-MS, GC-MS).

Experimental Workflow: A Practical Application

To illustrate the practical application of these techniques, let's consider a hypothetical Williamson ether synthesis to produce phenetole from phenol and iodoethane.

Caption: Overall workflow for reaction product validation.

Step-by-Step Experimental Protocols

1. NMR Sample Preparation:

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Weighing the Sample: Accurately weigh 5-25 mg of the purified phenetole for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable.[9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[11]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[12]

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard that has a signal that does not overlap with the product signals.

  • Labeling: Clearly label the NMR tube.[11]

2. Mass Spectrometry (LC-MS) Sample Preparation:

Sample preparation for LC-MS aims to remove interferences and ensure compatibility with the system.[13]

  • Stock Solution: Prepare a stock solution of the purified phenetole in a high-purity solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition of the LC method.

  • Filtration: Filter the final solution using a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[14]

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Data Acquisition and Interpretation

NMR Data Analysis

A ¹H NMR spectrum provides a wealth of information about the structure of the product.[15]

  • Chemical Shift (δ): The position of the signals on the x-axis indicates the electronic environment of the protons. For phenetole, we would expect signals for the aromatic protons and the ethyl group protons in distinct regions.

  • Integration: The area under each signal is proportional to the number of protons it represents. The ratio of the integrals for the aromatic protons to the ethyl protons should be 5:5 (or simplified to 1:1).

  • Multiplicity (Splitting): The splitting pattern of a signal reveals the number of neighboring protons. The methylene (-CH₂-) protons will be a quartet due to the adjacent methyl group, and the methyl (-CH₃) protons will be a triplet due to the adjacent methylene group.

  • ¹³C NMR: This provides information on the number of unique carbon atoms in the molecule.

  • qNMR: By comparing the integral of a product peak to the integral of the known internal standard, the absolute purity can be calculated.

Caption: Logical relationship between NMR and MS data.

Mass Spectrometry Data Analysis

The mass spectrum provides complementary information to the NMR data.[16]

  • Molecular Ion Peak [M]⁺•: This peak corresponds to the mass-to-charge ratio (m/z) of the intact molecule. For phenetole (C₈H₁₀O), the expected molecular weight is approximately 122.16 g/mol . High-resolution mass spectrometry can confirm the elemental composition.

  • Fragmentation Pattern: The molecular ion can break apart into smaller, charged fragments. The pattern of these fragments can provide clues about the molecule's structure.[17][18][19] Common fragmentation patterns for ethers include cleavage of the C-O bond.

Conclusion: A Unified Approach to Certainty

In the pursuit of scientific rigor and in adherence to regulatory expectations, the validation of reaction products demands a multifaceted analytical approach.[1] NMR spectroscopy and mass spectrometry, when used in concert, provide an unparalleled level of confidence in the identity and purity of a synthesized compound. NMR elucidates the intricate details of the molecular architecture, while mass spectrometry confirms the fundamental property of molecular weight. This guide has outlined the principles, protocols, and interpretive logic for employing these powerful techniques. By embracing this synergistic workflow, researchers, scientists, and drug development professionals can ensure the integrity of their findings and accelerate the path from discovery to application.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Alliance Pharma. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Retrieved from [Link]

  • Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]

  • apicule. (n.d.). Regulatory Expectations for Analytical Method Development in Pharma. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 16). Fragmentation in mass spectrometry. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

  • Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: Characterization. Retrieved from [Link]

  • News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Building Orthogonality into Analytical & Characterization. Retrieved from [Link]

  • Academia.edu. (n.d.). Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). Increasing regulatory focus on orthogonal analytical characterization for biosimilars. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Khan Academy. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Aspect Analytics. (n.d.). Introduction to mass spectrometry data analysis. Retrieved from [Link]

  • University of Delaware. (n.d.). Guide for performing data analysis of mass spectrometric data from temperature-programmed techniques using multivariate analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanistic Analysis by NMR Spectroscopy: a Users Guide. Retrieved from [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

  • Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Mestrelab. (n.d.). for Reaction Monitoring by NMR. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • YouTube. (2017, May 5). -- MestreNova Tutorial : A quick guide on NMR analysis processing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]

  • Chegg. (2021, April 11). H-NMR spectrum of the Williamson Ether Synthesis Product. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 8). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

Sources

Chemo- and Regioselective Transformations of (4-Formyl-2,3-dimethylphenyl)boronic Acid: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo- and Regioselectivity in Reactions Involving (4-Formyl-2,3-dimethylphenyl)boronic Acid Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 643093-74-7) represents a specialized class of "dual-hindered" bifunctional building blocks. Unlike the widely used 4-formylphenylboronic acid, this scaffold presents unique synthetic challenges due to the 2,3-dimethyl substitution pattern . The methyl group at C2 sterically encumbers the boronic acid (C1), impeding transmetallation in cross-coupling reactions, while the methyl group at C3 exerts steric pressure on the formyl group (C4).

This guide provides an evidence-based roadmap for navigating these steric and electronic hurdles, offering validated protocols to achieve high chemoselectivity whether your target is the biaryl axis (Suzuki-Miyaura) or the aldehyde handle (Reductive Amination/Oxidation).

Chemical Profile & Steric Analysis

To design effective experiments, one must first understand the specific steric environment of the molecule.

FeaturePositionSteric ImpactReactivity Consequence
Boronic Acid C1High (Ortho-Me at C2)Slower transmetallation; increased risk of protodeboronation due to steric strain relief.
Methyl Group C2High Blocks approach of Pd-catalyst; requires specialized ligands (e.g., SPhos, XPhos).
Methyl Group C3Moderate Ortho to the Formyl group. Hinders nucleophilic attack slightly but prevents hydrate formation.
Formyl Group C4Moderate Susceptible to Cannizzaro reaction under strong basic conditions; slower condensation rates.
The Protodeboronation Trap

The most critical failure mode for this substrate is protodeboronation . Ortho-substituted arylboronic acids are kinetically unstable under basic aqueous conditions. The relief of steric strain between the C1-Boron and C2-Methyl groups drives the irreversible cleavage of the C-B bond, yielding 2,3-dimethylbenzaldehyde as a byproduct.

Chemoselectivity Matrix: Choosing Your Path

The following decision matrix outlines the optimal conditions for selective functionalization.

Scenario A: Suzuki-Miyaura Coupling (Boron-Selective)

Objective: Construct a biaryl bond while leaving the formyl group intact.

  • The Problem: Standard conditions (Pd(PPh3)4, Na2CO3, aqueous reflux) lead to low yields due to slow oxidative addition and rapid protodeboronation.

  • The Solution: Use Buchwald Ligands (Dialkylbiarylphosphines) to accelerate the coupling and mild, non-aqueous bases to protect the aldehyde.

Scenario B: Formyl Functionalization (Aldehyde-Selective)

Objective: Modify the aldehyde (e.g., to an amine or acid) while retaining the C-B bond.

  • The Problem: Many reducing agents (e.g., LiAlH4) or oxidants (KMnO4) will destroy the boronic acid.

  • The Solution: Use Chemoselective Hydride Donors (NaBH(OAc)3) or MIDA protection if harsh conditions are unavoidable.

Comparative Performance Data

The table below contrasts the reactivity of the 2,3-dimethyl derivative against the unhindered standard.

ParameterThis compound 4-Formylphenylboronic acid (Standard)
Suzuki Efficiency (Pd(PPh3)4) Poor (<20%) - Steric hindrance prevents transmetallation.Excellent (>90%) - Standard substrate.
Suzuki Efficiency (Pd-SPhos) High (85-92%) - Ligand overcomes steric bulk.Excellent (>95%)
Protodeboronation Rate High (t½ < 1h at pH 12, 80°C).Low (Stable for hours).
Reductive Amination Rate Moderate - C3-Methyl slows imine formation.Fast
Aldehyde Stability High - Resists hydration/oxidation slightly better.Moderate - Prone to air oxidation.
Validated Experimental Protocols
Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Designed to preserve the aldehyde and overcome C2-Methyl hindrance.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl Bromide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Pre-complexed or generated in situ)

  • Base: K3PO4 (2.0 equiv) - Crucial: Anhydrous or minimal water.

  • Solvent: Toluene (anhydrous) or Toluene:Water (10:1)

  • Temperature: 80–100 °C

Step-by-Step:

  • Catalyst Pre-activation: In a glovebox or under Argon, mix Pd(OAc)2 and SPhos in toluene. Stir for 10 min until the solution turns yellow/orange (formation of active Pd(0) species).

  • Addition: Add the aryl bromide, boronic acid, and finely ground K3PO4.

  • Reaction: Heat to 100 °C in a sealed vial. Monitor by HPLC/TLC. Note: The reaction usually completes within 2-4 hours due to the high activity of SPhos.

  • Workup: Cool to RT. Filter through Celite to remove palladium residues. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. Caution: The aldehyde product may be sensitive to silica; use a short column or neutralized silica.

Why this works: SPhos creates a "pocket" that facilitates the entry of the hindered boronic acid while preventing the palladium center from aggregating. K3PO4 is basic enough to activate the boron but mild enough to prevent Cannizzaro reactions on the aldehyde.

Protocol 2: Chemoselective Reductive Amination

Designed to convert the formyl group to an amine without deboronating the C1 position.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF

  • Additive: Acetic Acid (1.0 equiv) - Optional, accelerates imine formation.

Step-by-Step:

  • Imine Formation: Dissolve the boronic acid and amine in DCE. Add acetic acid. Stir at Room Temperature for 1 hour. Note: The C3-methyl group slows this step; ensure imine formation is complete by TLC before adding reductant.

  • Reduction: Add NaBH(OAc)3 in one portion. Stir at RT for 4–12 hours.

  • Quench: Quench with saturated NaHCO3 (aqueous). Do not use strong acid.[2]

  • Extraction: Extract with DCM. The boronic acid moiety is amphoteric; adjust pH to ~6-7 for optimal recovery if the product is zwitterionic.

Why this works: NaBH(OAc)3 is a mild hydride donor that does not reduce the boronic acid or the aromatic ring. It selectively reduces the iminium ion formed in situ.

Strategic Visualization: Reaction Pathways

The following diagram illustrates the critical decision points and the "danger zones" (red) where chemoselectivity is lost.

G Start (4-Formyl-2,3-dimethylphenyl) boronic acid Suzuki_Cond Suzuki Coupling (Pd-SPhos, K3PO4) Start->Suzuki_Cond Path A: C-C Bond Formation Amination_Cond Reductive Amination (Amine + NaBH(OAc)3) Start->Amination_Cond Path B: Aldehyde Modification Biaryl Biaryl Aldehyde (Success) Suzuki_Cond->Biaryl Anhydrous/Mild Base Deboron Protodeboronation (2,3-dimethylbenzaldehyde) Suzuki_Cond->Deboron Aq. NaOH / Reflux Amine_Prod Amino-Aryl Boronic Acid (Success) Amination_Cond->Amine_Prod Mild Hydride Reduction_Fail Boron Reduction/Cleavage (If LiAlH4 used) Amination_Cond->Reduction_Fail Strong Reductant

Caption: Decision tree for chemoselective functionalization. Green paths indicate recommended protocols; red dashed paths indicate failure modes driven by steric/electronic incompatibility.

Advanced Strategy: The "MIDA" Safety Net

If the substrate proves too unstable for direct coupling (e.g., if the reaction requires high heat or strong base), convert the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate .

  • Benefit: The MIDA boronate rehybridizes the boron from sp2 to sp3, rendering it chemically inert to cross-coupling and protodeboronation.[3]

  • Workflow:

    • Protect Boron with MIDA (Reflux in Toluene/DMSO).

    • Perform harsh chemistry on the Formyl group (e.g., Grignard addition, oxidation).

    • Hydrolyze MIDA (aq. NaOH, RT) to regenerate the boronic acid for the final coupling.

References
  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 130(24), 7538–7539. Link

    • Context: Establishes the necessity of SPhos/XPhos ligands for ortho-substituted boronic acids.
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 139(3), 1312–1318. Link

    • Context: Explains the mechanism of base-catalyzed deboron
  • Chemoselective Reductive Amination

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Context: The gold-standard protocol for amination in the presence of sensitive functional groups.
  • MIDA Boronate Strategy

    • Gillis, E. P., & Burke, M. D. (2007).[3][4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

    • Context: Methodology for protecting the boronic acid if direct functionaliz

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Formyl-2,3-dimethylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Formyl-2,3-dimethylphenyl)boronic acid, a valuable building block in organic synthesis. The procedures outlined herein are grounded in established safety principles and best practices for laboratory chemical waste management, ensuring a self-validating system of protocol adherence.

Hazard Assessment and Precautionary Principles

This compound is an organic compound containing a boronic acid functional group. While specific toxicological data for this compound are not extensively available, a thorough hazard assessment can be extrapolated from structurally similar compounds and the known reactivity of boronic acids.

Key Hazard Considerations:

  • Irritation: Phenylboronic acid derivatives are known to be irritants. Direct contact with this compound powder or solutions may cause irritation to the skin, eyes, and respiratory tract.[1][2]

  • Sensitization: Some boronic acid derivatives have been reported to cause skin sensitization upon repeated exposure.[3]

  • Unknown Toxicity: The toxicological properties of many research chemicals, including this specific compound, have not been fully investigated.[4] Therefore, it is prudent to treat it as a potentially hazardous substance.

Causality of Precautionary Measures:

The boronic acid moiety can interact with biological molecules, and the aldehyde group can also exhibit reactivity. These functional groups are the basis for the compound's synthetic utility but also necessitate careful handling to prevent adverse biological effects. The fine particulate nature of the solid form increases the risk of inhalation, making respiratory protection a key consideration.

Personal Protective Equipment (PPE) Requirements

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum PPE requirements when handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes of solutions containing the compound.
Hand Protection Nitrile gloves (ensure compatibility with any solvents used).Prevents direct skin contact, minimizing the risk of irritation and potential sensitization.
Body Protection A standard laboratory coat.Protects street clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if handling large quantities or if dust is generated.Prevents inhalation of the fine powder, which can cause respiratory irritation.[1][2] Always work in a well-ventilated area, preferably a certified chemical fume hood.

Spill Management Protocol

Accidental spills should be managed promptly and safely to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as detailed in the table above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

    • For Liquid Spills (solutions): Cover the spill with a chemical absorbent pad or other suitable absorbent material.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container. Avoid generating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. If a solvent was used, use an appropriate decontaminating agent.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.

Disposal Workflow for this compound

The proper disposal of this compound and its contaminated materials is not merely a suggestion but a regulatory and ethical necessity. Organic compounds should not be disposed of down the drain.[5] The following workflow provides a logical and compliant pathway for waste management.

DisposalWorkflow cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Identify Waste Containing This compound Categorize Categorize Waste: - Unused Reagent - Contaminated Labware - Reaction Mixture Residue Start->Categorize Begin Segregate Segregate as ORGANIC SOLID WASTE Categorize->Segregate Characterize Container Use a Designated, Labeled, and Sealed Waste Container Segregate->Container Collect Store Store in a Designated Satellite Accumulation Area Container->Store Secure EHSO Arrange for Pickup by Certified Hazardous Waste Personnel Store->EHSO Schedule End Proper Disposal at a Licensed Facility EHSO->End Complete

Figure 1. A decision-making workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

A. Unused or Expired Reagent:

  • Do Not Dispose in Regular Trash or Down the Drain: this compound is an organic chemical and should be treated as hazardous waste.

  • Containerize: Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Store this waste with other solid organic waste, away from incompatible materials such as strong oxidizing agents.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.[6][7]

B. Contaminated Labware (e.g., weighing boats, gloves, pipette tips):

  • Segregate: All solid waste contaminated with this compound should be collected separately from non-hazardous trash.

  • Collect: Place all contaminated items in a designated, puncture-resistant, and clearly labeled hazardous waste container. A common practice is to use a labeled bag or bin specifically for this waste stream.

  • Disposal: Once the container is full, seal it and arrange for its disposal through your institution's EHS office.

C. Reaction Mixtures and Solutions:

  • Quenching and Workup: Before disposal, it is crucial to quench any reactive reagents in the reaction mixture according to standard laboratory procedures.

  • Aqueous Waste: Aqueous layers from reaction workups may contain dissolved boronic acid. Do not dispose of this down the drain. Collect it in a designated aqueous hazardous waste container. The pH of the aqueous waste should be between 5.5 and 10.5 for typical hazardous waste collection, but always follow your institution's specific guidelines.[8]

  • Organic Waste: Organic solutions containing this compound or its byproducts should be collected in a designated organic waste container. It is best practice to segregate halogenated and non-halogenated solvent waste.[9]

  • Labeling and Storage: All waste containers must be kept closed except when adding waste, properly labeled with their contents, and stored in a designated satellite accumulation area.[6][10]

  • Disposal: Arrange for the collection of the waste containers by your institution's EHS office.

Rationale for Segregated Waste Streams:

Proper segregation of waste is paramount for both safety and cost-effective disposal. Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, different categories of waste (e.g., solid vs. liquid, halogenated vs. non-halogenated) have different disposal requirements and associated costs. Adherence to these segregation protocols ensures compliance with regulations and promotes a safer laboratory environment.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

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